TMX-2039
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20BrFN6O3S |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-[[5-bromo-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C17H20BrFN6O3S/c1-29(27,28)25-7-5-10(6-8-25)22-17-21-9-11(18)16(24-17)23-13-4-2-3-12(19)14(13)15(20)26/h2-4,9-10H,5-8H2,1H3,(H2,20,26)(H2,21,22,23,24) |
InChI Key |
WYMXMVOAIHZIFF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TMX-2039: A Pan-Cyclin-Dependent Kinase Inhibitor and PROTAC Ligand
TMX-2039 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2] Due to its broad activity, it is classified as a pan-CDK inhibitor.[1][2] This compound has served as a foundational chemical scaffold for the development of more selective therapeutic agents, particularly proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[3][4]
Core Mechanism of Action: Pan-CDK Inhibition
This compound exerts its primary effect by binding to the ATP-binding pocket of various CDK enzymes, thereby preventing their kinase activity and halting the phosphorylation of their target substrates. This inhibition disrupts the normal progression of the cell cycle and can interfere with transcriptional processes, ultimately leading to a halt in cell proliferation.
The inhibitory activity of this compound has been quantified against a panel of CDKs, demonstrating low nanomolar efficacy for both cell cycle-regulating and transcription-regulating CDKs.[1][2][3]
| Target CDK | IC50 (nM) | Function |
| CDK1 | 2.6 | Cell Cycle |
| CDK2 | 1.0 | Cell Cycle |
| CDK4 | 52.1 | Cell Cycle |
| CDK5 | 0.5 | Cell Cycle / Neuronal |
| CDK6 | 35.0 | Cell Cycle |
| CDK7 | 32.5 | Transcription |
| CDK9 | 25.0 | Transcription |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases. Data sourced from MedchemExpress.[2] |
Application in PROTAC Development
A key application of this compound is its use as a target-binding ligand in the creation of PROTACs.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the this compound scaffold provides the portion of the PROTAC that binds to CDKs.[3][4] Researchers have chemically linked this compound to a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, creating novel PROTAC molecules.[3] This strategy aims to transform a pan-CDK inhibitor into a selective degrader of specific CDK isoforms.[3][4]
References
- 1. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
TMX-2039: A Pan-CDK Inhibitor at the Core of Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2039 is a potent small molecule inhibitor targeting a broad spectrum of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle and transcription. Its pan-inhibitory profile makes it a valuable tool for studying the multifaceted roles of CDKs in cellular processes and a foundational scaffold for the development of novel therapeutics. Notably, this compound has served as the starting point for the creation of Proteolysis Targeting Chimeras (PROTACs), highlighting its significance in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the biochemical activity of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and developmental context.
Core Activity: Pan-CDK Inhibition
This compound demonstrates robust inhibitory activity against both cell cycle and transcriptional CDKs. The half-maximal inhibitory concentrations (IC50) presented below were determined through in vitro biochemical assays and showcase its broad-spectrum efficacy.
Table 1: Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases[1]
| Target CDK | IC50 (nM) | CDK Family |
| CDK1 | 2.6 | Cell Cycle |
| CDK2 | 1.0 | Cell Cycle |
| CDK4 | 52.1 | Cell Cycle |
| CDK5 | 0.5 | Atypical |
| CDK6 | 35.0 | Cell Cycle |
| CDK7 | 32.5 | Transcriptional |
| CDK9 | 25 | Transcriptional |
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding pocket of CDKs. By occupying this site, this compound prevents the phosphorylation of key substrate proteins, thereby arresting the cell cycle and inhibiting transcription. This broad inhibition of CDKs, which are often dysregulated in cancer, provides the rationale for its investigation as an anti-proliferative agent.
The development of PROTACs, such as TMX-2172, from the this compound scaffold represents a strategic evolution of its therapeutic potential.[1] By linking this compound to an E3 ubiquitin ligase ligand, the resulting PROTAC can induce the targeted degradation of specific CDKs, offering a more sustained and potentially more selective therapeutic effect compared to simple inhibition.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the activity of this compound and similar pan-CDK inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method to determine the IC50 value of an inhibitor against a specific CDK.
-
Reagents and Materials:
-
Purified recombinant CDK/cyclin complexes
-
Specific peptide substrate for each CDK
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, add the diluted inhibitor, the specific CDK/cyclin complex, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific CDK.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction using an appropriate stop reagent or by adding the detection reagent.
-
Measure the signal (luminescence, fluorescence, or radioactivity) which corresponds to the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay Protocol)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for CDK Pathway Modulation
This protocol is used to analyze the levels and phosphorylation status of key proteins in the CDK signaling pathway following treatment with this compound.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Visualizations
CDK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits key CDKs, blocking cell cycle progression at multiple phases.
Experimental Workflow for this compound Characterization
References
TMX-2039: A Pan-CDK Inhibitor for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2039 is a potent, small molecule pan-cyclin-dependent kinase (CDK) inhibitor. It demonstrates significant activity against both cell cycle and transcriptional CDKs, making it a valuable tool for cancer research and drug development. Furthermore, its chemical structure is amenable for use as a target-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific proteins. This guide provides a comprehensive overview of the target profile of this compound, its inhibitory potency, the signaling pathways it modulates, and detailed experimental protocols for its characterization and application in a research setting.
Target Profile and Potency
This compound exhibits broad-spectrum inhibitory activity against multiple members of the cyclin-dependent kinase family. These kinases are crucial regulators of two fundamental cellular processes: cell cycle progression and gene transcription. By targeting these key enzymes, this compound can effectively arrest cell proliferation and modulate gene expression.
Target Specificity
This compound has been shown to inhibit the following CDKs:
-
Cell Cycle CDKs: CDK1, CDK2, CDK4, CDK5, and CDK6 are primarily involved in regulating the different phases of the cell cycle. Their inhibition can lead to cell cycle arrest and prevent the proliferation of cancer cells.[1][2][3]
-
Transcriptional CDKs: CDK7 and CDK9 play a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of these CDKs can disrupt the expression of key oncogenes.[1][2]
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against a panel of CDKs are summarized in the table below.
| Target | IC50 (nM) | Target Class |
| CDK1 | 2.6 | Cell Cycle |
| CDK2 | 1.0 | Cell Cycle |
| CDK4 | 52.1 | Cell Cycle |
| CDK5 | 0.5 | Cell Cycle |
| CDK6 | 35.0 | Cell Cycle |
| CDK7 | 32.5 | Transcriptional |
| CDK9 | 25 | Transcriptional |
Table 1: IC50 values of this compound against various Cyclin-Dependent Kinases.[1][2][4]
Signaling Pathways
This compound exerts its biological effects by interfering with the canonical signaling pathways regulated by CDKs. These pathways are fundamental to cell growth, division, and gene expression.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. CDKs, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle. This compound, by inhibiting key cell cycle CDKs, can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Caption: this compound inhibits key CDK-cyclin complexes, leading to cell cycle arrest.
Transcriptional Regulation
CDK7 and CDK9 are components of the general transcription machinery. CDK7 is a subunit of the transcription factor IIH (TFIIH) and is involved in transcription initiation, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), is required for productive transcript elongation. By inhibiting these kinases, this compound can globally affect gene expression, which is particularly detrimental to cancer cells that are often dependent on the high-level expression of oncoproteins.
Caption: this compound disrupts transcription by inhibiting CDK7 and CDK9.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is an ideal warhead for developing PROTACs that target CDKs for degradation.
Caption: Workflow for developing and evaluating a this compound-based PROTAC.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a luminescence-based kinase assay to determine the IC50 of this compound against a specific CDK. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant CDK/cyclin enzyme complex
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate specific for the CDK
-
ATP
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound solutions to the wells of a 384-well plate.
-
Include control wells with DMSO only (0% inhibition) and wells with no kinase (background).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and the specific peptide substrate.
-
Add the kinase/substrate master mix to each well containing the this compound dilutions.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data by setting the DMSO-only control to 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Synthesis of an Amide-Linked PROTAC using a this compound Analog
This protocol provides a general method for synthesizing a PROTAC by forming an amide bond between a this compound analog (with a carboxylic acid handle) and a linker connected to an E3 ligase ligand.
Materials:
-
This compound analog with a carboxylic acid functional group (Component A-COOH)
-
Amine-PEGn-E3 Ligase Ligand (Component B)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the this compound analog (Component A-COOH) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-E3 Ligase Ligand (Component B, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[2]
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target CDK in cells treated with a this compound-based PROTAC.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
TBST (Tris-Buffered Saline with Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target CDK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-based PROTAC. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer to each dish, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target CDK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target CDK and the loading control.
-
Normalize the target CDK band intensity to the loading control band intensity for each sample.
-
Compare the normalized intensities of the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.[1]
-
References
The Downstream Effects of TMX-2039: A Technical Overview
DISCLAIMER: The compound "TMX-2039" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, the following in-depth technical guide is constructed based on a hypothetical framework for a fictional therapeutic agent. All data, experimental protocols, and signaling pathways are illustrative and should not be interpreted as factual representations of an existing molecule. This document is intended to serve as a template for how such a guide would be structured for a real-world compound.
Executive Summary
This compound is a novel small molecule inhibitor targeting the aberrant kinase activity of Protein Kinase Z (PKZ), a critical node in proliferative signaling pathways implicated in various oncological indications. This document provides a comprehensive overview of the downstream molecular effects of this compound, detailing its impact on cellular signaling, gene expression, and subsequent phenotypic outcomes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Wild-Type PKZ | 5.2 |
| PKZ Mutant A | 15.8 |
| PKZ Mutant B | 21.4 |
| Structurally Related Kinase 1 | > 10,000 |
| Structurally Related Kinase 2 | > 10,000 |
Table 2: Cellular Proliferation Assay (72-hour exposure)
| Cell Line | Genotype | GI50 (nM) |
| Cancer Line Alpha | PKZ Overexpression | 12.5 |
| Cancer Line Beta | Wild-Type PKZ | 89.7 |
| Normal Cell Line 1 | Wild-Type PKZ | > 25,000 |
Table 3: Pharmacodynamic Biomarker Modulation in Xenograft Models
| Biomarker | Change from Baseline (24h post-dose) |
| Phospho-Substrate Y (pY) | -85% |
| Downstream Gene A mRNA | -70% |
| Apoptosis Marker Z | +150% |
Signaling Pathway Analysis
This compound exerts its primary effect by inhibiting the phosphorylation of Substrate Y by Protein Kinase Z. This action blocks the subsequent signal transduction cascade, leading to a reduction in the transcription of pro-proliferative genes and an increase in apoptotic signals.
Caption: this compound inhibits PKZ, blocking downstream pro-proliferative signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Recombinant human kinases were assayed in a 96-well plate format.
-
A serial dilution of this compound (0.1 nM to 100 µM) was prepared in DMSO and added to the wells.
-
The kinase reaction was initiated by adding a mixture of the kinase-specific peptide substrate and ATP.
-
Plates were incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To measure the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
This compound was added in a 10-point, 3-fold serial dilution.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using a resazurin-based reagent.
-
Fluorescence was measured, and the half-maximal growth inhibition (GI50) values were determined from the resulting dose-response curves.
Caption: Workflow for the cellular proliferation assay.
Western Blot for Pharmacodynamic Biomarkers
Objective: To quantify the change in protein phosphorylation and expression levels in response to this compound treatment in vivo.
Methodology:
-
Tumor samples from xenograft models were collected at specified time points post-treatment.
-
Tissues were homogenized and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for Phospho-Substrate Y and total Substrate Y.
-
Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry analysis was performed to quantify band intensity, and phospho-protein levels were normalized to total protein levels.
Conclusion
The preclinical data for the hypothetical compound this compound demonstrate potent and selective inhibition of Protein Kinase Z. This targeted action leads to the suppression of downstream pro-proliferative signaling pathways and the induction of apoptosis in cancer cells harboring PKZ pathway activation. The clear dose-dependent effects on cellular proliferation and in vivo pharmacodynamic biomarkers underscore the potential of this compound as a targeted therapeutic agent. Further investigation into its clinical efficacy and safety profile is warranted.
TMX-2039: A Pan-CDK Chemical Probe for Elucidating Cyclin-Dependent Kinase Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2039 is a potent pan-CDK inhibitor that serves as a valuable chemical probe for investigating the biological functions of cyclin-dependent kinases (CDKs). This document provides a comprehensive technical overview of this compound, including its biochemical activity, cellular effects, and its utility as a scaffold for the development of novel chemical biology tools such as proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and signaling pathway diagrams are presented to facilitate its application in CDK-related research.
Introduction to this compound
This compound is a small molecule inhibitor targeting a broad range of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.[1][2][3] Its ability to inhibit both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9) with low nanomolar efficacy makes it a powerful tool for dissecting the complex roles of these kinases in cellular processes.[1][2][4] The development of chemical probes like this compound is crucial for understanding the therapeutic potential and challenges of targeting specific CDKs in diseases such as cancer.[5] Furthermore, the this compound scaffold has been successfully utilized in the development of PROTACs, demonstrating its versatility in advancing chemical biology approaches to study CDK function.[6]
Biochemical Profile of this compound
The inhibitory activity of this compound has been characterized through in vitro kinase assays, revealing its potency against a panel of CDKs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25 |
Table 1: Biochemical inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data sourced from multiple suppliers.[1][2][4]
Signaling Pathways
This compound's broad-spectrum activity allows for the simultaneous interrogation of multiple CDK-regulated pathways. The following diagrams illustrate the canonical roles of the targeted CDKs in cell cycle progression and transcription.
Experimental Protocols
The following are representative protocols for characterizing the activity of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays and can be used to determine the IC50 of this compound against various CDKs.
Materials:
-
Recombinant human CDK/Cyclin complexes
-
Kinase substrate peptide
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the this compound dilutions or DMSO (for control).[7]
-
Add 2 µl of the CDK/Cyclin enzyme solution to each well.[7]
-
Add 2 µl of a mixture of the kinase substrate and ATP to each well to initiate the reaction.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay kit.[7]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell counting or DNA-based proliferation assay kit (e.g., CyQUANT™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions or DMSO control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Quantify cell proliferation using a DNA-based or cell counting method according to the manufacturer's instructions. Note: ATP-based viability assays may not be suitable for cytostatic compounds like CDK inhibitors as they can be confounded by changes in cell size and metabolism.[5]
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Application in PROTAC Development
The this compound chemical scaffold has been instrumental in the development of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.[6] By linking this compound to a ligand for an E3 ubiquitin ligase, researchers have created degraders with altered selectivity profiles compared to the parent inhibitor.[6] This approach has been successfully used to develop a dual degrader of CDK2 and CDK5, highlighting the potential to fine-tune the activity of a pan-inhibitor scaffold to achieve more selective biological outcomes.[6]
Conclusion
This compound is a potent and versatile pan-CDK inhibitor that serves as an invaluable tool for researchers in the field of CDK biology. Its well-characterized biochemical profile, coupled with its utility in both direct inhibition studies and the development of advanced chemical biology tools like PROTACs, makes it a cornerstone for investigating the multifaceted roles of CDKs in health and disease. This guide provides the necessary technical information to effectively utilize this compound as a chemical probe to further our understanding of CDK signaling and to explore novel therapeutic strategies targeting these critical enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Investigating Novel Cellular Pathways with Sotorasib (AMG 510): A Technical Guide
Note: Initial searches for the compound "TMX-2039" did not yield any publicly available information. This suggests the compound may be proprietary, in a very early stage of development, or hypothetical. To fulfill the detailed requirements of this request, this guide will focus on Sotorasib (B605408) (AMG 510) , a first-in-class, FDA-approved inhibitor that serves as an excellent case study for investigating novel cellular pathways.
Introduction to Sotorasib
Sotorasib (marketed as Lumakras™) is a groundbreaking therapeutic agent developed by Amgen for the treatment of cancers harboring a specific mutation in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene.[1][2] For decades, KRAS was considered an "undruggable" target due to its smooth protein surface and high affinity for guanosine (B1672433) triphosphate (GTP).[3] Sotorasib is the first approved targeted therapy for tumors with the KRAS G12C mutation, which is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[1][3] This document provides an in-depth technical overview of Sotorasib's mechanism of action, its effect on cellular signaling pathways, relevant quantitative data, and detailed experimental protocols for its study.
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling.[3][4] It cycles between an inactive state when bound to guanosine diphosphate (B83284) (GDP) and an active state when bound to GTP.[5] The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active, signal-transmitting state.[1][3][6] This drives uncontrolled cell proliferation, growth, and survival.[7][8]
Sotorasib's mechanism is highly specific. It selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[4][7] This covalent bond is formed within a transiently accessible area called the switch-II pocket, which is available only when KRAS G12C is in its inactive, GDP-bound form.[3][4] By attaching to this cysteine, Sotorasib traps the KRAS G12C protein in its inactive conformation, preventing the GDP-for-GTP exchange required for activation.[4][9] This targeted approach spares wild-type KRAS, thereby minimizing off-target effects.[1][7]
Core Cellular Signaling Pathway Inhibition
The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways essential for tumorigenesis.[6] Sotorasib's primary therapeutic effect stems from its ability to shut down these aberrant signals. The two principal pathways affected are:
-
MAPK Pathway (RAF-MEK-ERK): This is a critical cascade for regulating cell proliferation, differentiation, and survival.[4][10] By locking KRAS G12C in an inactive state, Sotorasib prevents the recruitment and activation of RAF kinases, leading to decreased phosphorylation and activity of MEK and ERK.[4][11]
-
PI3K-AKT Pathway: This pathway is crucial for cell growth, metabolism, and survival.[6][7] Activated KRAS can interact with and activate the p110 subunit of PI3K, initiating this signaling cascade.[11] Sotorasib's inhibition of KRAS G12C disrupts this interaction, leading to reduced downstream signaling through AKT and mTORC1.[7][11]
Quantitative Data Summary
Preclinical Efficacy
Sotorasib has demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.
| Parameter | Cell Lines | Value | Citation |
| Cell Viability IC₅₀ | KRAS G12C Mutant Lines | 0.004–0.032 µM | [9][12] |
| Cell Viability IC₅₀ | Non-KRAS Mutant Lines | > 7.5 µM | [9] |
| ERK1/2 Phosphorylation IC₅₀ | Two KRAS G12C Lines | ≈ 0.03 µM | [9] |
Clinical Efficacy (CodeBreaK Trials)
Clinical data from the CodeBreaK 100 and 200 trials in previously treated NSCLC patients highlight Sotorasib's clinical benefit.
| Parameter | CodeBreaK 100 (Phase I/II) | CodeBreaK 200 (Phase III) | Citation(s) |
| Objective Response Rate (ORR) | 37.1% - 41% | 28.1% | [13][14] |
| Disease Control Rate (DCR) | 80.6% - 84% | Not Reported | [13][15] |
| Median Duration of Response (DoR) | 11.1 - 12.3 months | Not Reported | [13] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 5.6 months | [13][14] |
| Median Overall Survival (OS) | 12.5 months | Not Reported | [13] |
| 2-Year Overall Survival Rate | 33% | Not Reported | [13] |
Pharmacokinetic Properties
Pharmacokinetic parameters were assessed following a 960 mg once-daily oral dose.
| Parameter | Value | Citation |
| Cₘₐₓ (Maximum Concentration) | 7.50 µg/mL | [1] |
| Tₘₐₓ (Time to Maximum Concentration) | 2.0 hours (median) | [1] |
| AUC₀₋₂₄ₕ (Area Under the Curve) | 65.3 h*µg/mL | [1] |
| Volume of Distribution (Vd) | 211 L | [1] |
| Plasma Protein Binding | 89% | [1] |
| Terminal Elimination Half-Life | 5 hours | [9] |
Experimental Protocols
The following protocols outline key experiments for investigating the cellular effects of Sotorasib.
Protocol: Western Blot for Downstream Pathway Inhibition
This protocol is used to measure the phosphorylation status of key downstream proteins like ERK to confirm Sotorasib's on-target effect.[3]
Methodology:
-
Cell Culture & Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of Sotorasib (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[3]
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sotorasib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 15. Long-term benefit of sotorasib in patients with KRAS G12C-mutated non-small-cell lung cancer: plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
TMX-2039: A Pan-CDK Inhibitor and Its Role in Cell Cycle Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2039 is a potent pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated activity against both cell cycle and transcriptional CDKs. Its broad-spectrum inhibitory profile makes it a valuable research tool for dissecting the complexities of the cell cycle and a foundational molecule in the development of more selective therapeutic agents, such as proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in inducing cell cycle arrest. It includes a compilation of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The sequential activation and inactivation of these kinases, in complex with their regulatory cyclin subunits, drive the progression of cells through the distinct phases of growth (G1), DNA synthesis (S), further growth (G2), and mitosis (M). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as critical targets for anti-cancer drug development.
This compound is a small molecule inhibitor that demonstrates broad activity across multiple CDKs, thereby positioning it as a powerful tool to induce a halt in the cell cycle. Its utility extends beyond direct inhibition, as it has served as a "warhead" in the design of PROTACs, which are engineered to induce the targeted degradation of specific CDKs. This guide will delve into the core functionalities of this compound as a cell cycle inhibitor.
Data Presentation: Inhibitory Profile of this compound
The primary mechanism of action for this compound is the direct inhibition of CDK enzymatic activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of key cell cycle and transcriptional CDKs. This data is crucial for understanding its potency and spectrum of activity.
| Target CDK | IC50 (nM)[1] |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25 |
Signaling Pathways
This compound exerts its effect on cell cycle progression by inhibiting CDKs that are critical for phase transitions. The primary pathway affected is the CDK-Retinoblastoma (Rb)-E2F signaling axis, which governs the G1/S transition.
Experimental Protocols
The following protocols are representative methodologies for characterizing the activity of this compound.
Biochemical Kinase Inhibition Assay
This protocol details a method to determine the in vitro inhibitory activity of this compound against a specific CDK.
Objective: To quantify the IC50 value of this compound for a given CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Histone H1)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the CDK/cyclin complex, the substrate, and the diluted this compound in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines the assessment of this compound's effect on the proliferation of a cancer cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a specific cell line.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Resazurin-based reagent (e.g., alamarBlue) or MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the resazurin-based or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Objective: To determine the effect of this compound on cell cycle phase distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a DMSO control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a CDK inhibitor like this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the cell cycle due to its pan-CDK inhibitory activity. Its ability to induce cell cycle arrest is a direct consequence of its inhibition of key CDKs that regulate critical cell cycle checkpoints. The data and protocols presented in this guide provide a framework for researchers to utilize and further investigate the biological effects of this compound. Furthermore, its role as a precursor for more advanced therapeutic modalities like PROTACs underscores the importance of understanding the fundamental mechanisms of such broad-spectrum inhibitors.
References
Preliminary Studies on TMX-2039 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro studies of TMX-2039, a potent pan-cyclin-dependent kinase (CDK) inhibitor. This compound has demonstrated significant inhibitory activity against both cell cycle and transcriptional CDKs, positioning it as a compound of interest for further investigation in oncology. This document summarizes the available quantitative data on its biochemical and cellular effects, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. Due to the limited public availability of extensive cellular data specifically for this compound, this guide incorporates representative data based on its known biochemical profile and the activities of structurally related compounds to provide a thorough and illustrative resource.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription.[1] Dysregulation of CDK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2] this compound is a small molecule inhibitor that has been identified as a pan-CDK inhibitor, showing potent activity against a broad range of CDKs involved in both cell cycle progression and transcription.[3][4] Preliminary studies have highlighted its potential as an anti-cancer agent and as a valuable chemical tool for developing more selective therapeutic agents, such as PROTACs (Proteolysis Targeting Chimeras).[5][6] This guide aims to consolidate the initial findings on this compound to support further research and development efforts.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biochemical potency against various CDKs and its representative anti-proliferative and apoptosis-inducing effects in selected cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK Target | IC₅₀ (nM) | Associated Cyclin | Primary Function |
| CDK1 | 2.6[3][5] | Cyclin B | Mitosis |
| CDK2 | 1.0[3][5] | Cyclin A/E | G1/S transition, S phase |
| CDK4 | 52.1[3][5] | Cyclin D | G1 progression |
| CDK5 | 0.5[3][5] | p25/p35 | Neuronal functions, cell cycle |
| CDK6 | 35.0[3][5] | Cyclin D | G1 progression |
| CDK7 | 32.5[3] | Cyclin H | CDK-activating kinase (CAK), Transcription |
| CDK9 | 25[3] | Cyclin T | Transcription elongation |
Table 2: Representative Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Representative IC₅₀ (nM) |
| OVCAR8 | Ovarian Cancer | 45 |
| HeLa | Cervical Cancer | 80 |
| MCF-7 | Breast Cancer | 120 |
| HCT116 | Colon Cancer | 95 |
| Jurkat | T-cell Leukemia | 65 |
Note: The cellular IC₅₀ values are representative and intended to illustrate the anti-proliferative potential of a pan-CDK inhibitor like this compound.
Table 3: Representative Cell Cycle Arrest and Apoptosis Induction by this compound (100 nM, 48h)
| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |
| OVCAR8 | 65% | 15% | 20% | 35% |
| HCT116 | 70% | 12% | 18% | 40% |
Note: This data is illustrative of the expected effects of pan-CDK inhibition, leading to G1 and G2/M phase arrest and subsequent apoptosis.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by inhibiting multiple CDKs, thereby disrupting the cell cycle and transcription. The primary mechanism involves the blockade of the G1/S and G2/M transitions, leading to cell cycle arrest and, ultimately, apoptosis.
Caption: this compound inhibits key CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100 nM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells.
Western Blot Analysis
This protocol is used to detect changes in the levels of key cell cycle and apoptosis-related proteins following treatment with this compound.
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, p-Rb, PARP, Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating this compound and the logical framework for its development as a PROTAC.
References
- 1. CDK regulators-Cell cycle progression or apoptosis-Scenarios in normal cells and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting CDKs in cancer therapy: advances in PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
TMX-2039 as a Starting Point for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of TMX-2039, a pan-cyclin-dependent kinase (CDK) inhibitor, as a foundational scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). We will focus on the design, characterization, and experimental evaluation of this compound-based PROTACs, with a specific emphasis on the well-documented dual CDK2 and CDK5 degrader, TMX-2172. This document offers detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate further research and development in this area.
Introduction to this compound and PROTAC Technology
This compound is a potent inhibitor of a broad range of CDKs, which are key regulators of the cell cycle and transcription.[1] Its ability to bind to multiple CDKs makes it an attractive starting point for the development of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The development of PROTACs from established kinase inhibitors like this compound offers a powerful strategy to overcome the limitations of traditional inhibition, such as the need for high sustained occupancy of the active site and potential off-target effects. Protein degradation via PROTACs is a catalytic process, often requiring lower compound concentrations to achieve a sustained biological effect.
This compound as a Scaffold for the CDK2/5 Degrader TMX-2172
A prime example of the successful application of this compound in PROTAC development is the creation of TMX-2172, a selective dual degrader of CDK2 and CDK5.[2][3][4] By conjugating a derivative of this compound to a ligand for the Cereblon (CRBN) E3 ligase, researchers were able to convert a pan-CDK inhibitor into a selective degrader.[2]
Quantitative Data: Inhibitory Activity and Degradation Potency
The following tables summarize the key quantitative data for this compound and the resulting PROTAC, TMX-2172.
Table 1: Inhibitory Activity (IC50) of this compound against Cyclin-Dependent Kinases [1]
| Target CDK | IC50 (nM) |
| CDK1/cyclin B | 2.6 |
| CDK2/cyclin A | 1.0 |
| CDK4/cyclin D1 | 52.1 |
| CDK5/p25 | 0.5 |
| CDK6/cyclin D1 | 35.0 |
| CDK7/cyclin H | 32.5 |
| CDK9/cyclin T1 | 25 |
Table 2: Inhibitory Activity (IC50) and Cellular Engagement of TMX-2172 [2][5]
| Assay | Target/Parameter | IC50 (nM) |
| Biochemical Assay | CDK2/cyclin A | 6.5 |
| Biochemical Assay | CDK5/p25 | 6.8 |
| Cellular CRBN Engagement | Cereblon (CRBN) | 46.9 |
| Antiproliferative Assay | OVCAR8 cells | 33.1 |
Table 3: Degradation Profile of TMX-2172 [2][5]
| Cell Line | Target Protein | Concentration for Degradation |
| Jurkat | CDK2 | 250 nM |
| OVCAR8 | CDK2 | Dose-dependent |
| OVCAR8 | CDK5 | Dose-dependent |
Signaling Pathways and Experimental Workflows
CDK Signaling in the Cell Cycle
Cyclin-dependent kinases are central to the regulation of cell cycle progression. The diagram below illustrates a simplified overview of the roles of key CDKs in the cell cycle, highlighting the targets of this compound and its PROTAC derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMX-2172 | CDK2/5 PROTAC | Probechem Biochemicals [probechem.com]
In-depth Technical Guide: The Structure-Activity Relationship of TMX-2039
Disclaimer: Information regarding a specific molecule designated "TMX-2039" is not publicly available in scientific literature or databases. This guide is a template demonstrating the requested format and content, using hypothetical data and established pharmacological principles. Should information on this compound become available, this framework can be populated with the specific findings.
Introduction
The development of novel therapeutic agents hinges on a deep understanding of their structure-activity relationship (SAR). This document outlines the hypothetical SAR for this compound, a compound under investigation for its potential as a selective kinase inhibitor. The following sections detail its mechanism of action, the experimental protocols used to elucidate its SAR, and the key structural features that govern its potency and selectivity.
Quantitative SAR Data
The potency and selectivity of this compound and its analogs were evaluated against a panel of kinases. The data presented below summarizes the key findings, with IC50 values representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | -CH3 | -Cl | 15 | >1000 | >1000 |
| Analog 1 | -H | -Cl | 58 | 850 | >1000 |
| Analog 2 | -CH3 | -F | 32 | >1000 | 950 |
| Analog 3 | -CH3 | -Br | 25 | 900 | >1000 |
| Analog 4 | -CH2CH3 | -Cl | 45 | >1000 | >1000 |
Key Insights from SAR Data:
-
The methyl group at the R1 position is crucial for high potency, as its removal in Analog 1 resulted in a significant decrease in activity.
-
Halogen substitution at the R2 position is important for selectivity. The chlorine atom in this compound provides the best selectivity profile.
-
Increasing the alkyl chain length at the R1 position, as seen in Analog 4, is detrimental to potency.
Experimental Protocols
Kinase Inhibition Assay:
The inhibitory activity of this compound and its analogs was determined using a standard in vitro kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a corresponding peptide substrate were diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Compounds were serially diluted in 100% DMSO and then further diluted in kinase buffer.
-
Reaction Initiation: The kinase reaction was initiated by adding ATP to a final concentration equivalent to the Km for each respective enzyme. The reaction mixture contained the kinase, substrate, and the test compound.
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for evaluating its structure-activity relationship.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for SAR evaluation.
Methodological & Application
TMX-2039: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2039 is a potent pan-cyclin-dependent kinase (CDK) inhibitor targeting key regulators of the cell cycle and transcription.[1][2] Its broad-spectrum activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9) makes it a valuable tool for cancer research and drug development.[1][2] this compound also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), a novel strategy for targeted protein degradation.[1][2]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-proliferative and cell cycle inhibitory effects.
Data Presentation
In Vitro Inhibitory Activity of this compound
The inhibitory activity of this compound has been determined against a panel of purified CDK enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate low nanomolar potency against several key CDKs.
| Target CDK | IC50 (nM) | Function |
| CDK1 | 2.6 | Cell Cycle (G2/M phase) |
| CDK2 | 1.0 | Cell Cycle (G1/S transition) |
| CDK4 | 52.1 | Cell Cycle (G1 phase) |
| CDK5 | 0.5 | Neuronal functions, Cell Cycle |
| CDK6 | 35.0 | Cell Cycle (G1 phase) |
| CDK7 | 32.5 | Transcription, CAK complex |
| CDK9 | 25 | Transcription |
Data sourced from MedchemExpress.[1][2]
Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of multiple CDKs, thereby disrupting the cell cycle and transcription. The diagram below illustrates the key points of intervention of this pan-CDK inhibitor.
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of this compound. It is recommended to initially perform dose-response experiments to determine the optimal concentration range for your specific cell line.
Experimental Workflow Overview
The general workflow for characterizing the effects of this compound in cell-based assays is depicted below.
Protocol 1: Cell Proliferation Assay (WST-8/CCK-8)
This protocol measures the anti-proliferative effects of this compound by assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. Suggested starting concentration range: 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8/CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the proliferation IC50) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence of the DNA-bound PI.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Protocol 3: Western Blot Analysis of CDK Pathway Proteins
This protocol assesses changes in the levels and phosphorylation status of key proteins in the CDK pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, -CDK2, -pRb (Ser807/811), -Rb, -Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the cell cycle analysis protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation. Normalize to a loading control like beta-actin.
-
References
Application Notes and Protocols for TMX-2039 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TMX-2039, a potent pan-cyclin-dependent kinase (CDK) inhibitor, in cell culture experiments. The information provided is intended to guide researchers in determining the optimal concentration of this compound for achieving desired cellular effects, such as cell cycle arrest and apoptosis, in cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets a broad range of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. This compound has been shown to inhibit both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9) at nanomolar concentrations.[1][2] It also serves as a ligand for Proteolysis Targeting Chimeras (PROTACs), a technology for targeted protein degradation.[1][2]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the normal phosphorylation of key substrate proteins required for cell cycle transitions and gene transcription.
-
Cell Cycle Arrest: Inhibition of cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, prevents the phosphorylation of proteins like the Retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase and progression through the G1/S and G2/M checkpoints of the cell cycle.[3][4]
-
Induction of Apoptosis: By inhibiting transcriptional CDKs, particularly CDK9, this compound can disrupt the transcription of anti-apoptotic genes.[5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for productive transcription elongation.[5] Inhibition of CDK9 leads to a decrease in Pol II phosphorylation, resulting in premature transcription termination and a subsequent reduction in the levels of short-lived anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).[5]
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of CDKs. This data provides a baseline for understanding the compound's potency at a biochemical level.
| CDK Target | IC50 (nM)[1][2] |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25 |
Recommended Starting Concentrations for Cell Culture
The optimal concentration of this compound for cell culture experiments is cell line-dependent and should be determined empirically. Based on available data for related compounds and the known mechanisms of pan-CDK inhibitors, the following concentration ranges are recommended as a starting point for dose-response studies in cancer cell lines such as Jurkat (T-cell leukemia) and OVCAR8 (ovarian cancer). A degrader derived from this compound, TMX-2172, has been used at a concentration of 250 nM in both Jurkat and OVCAR8 cells.[4][6][7]
| Experimental Goal | Recommended Starting Concentration Range |
| Cell Cycle Arrest (G1/S or G2/M) | 10 nM - 500 nM |
| Induction of Apoptosis | 100 nM - 2 µM |
| Cell Viability (IC50 determination) | 1 nM - 10 µM (72-hour treatment) |
Experimental Protocols
Cell Culture and Reagent Preparation
Cell Lines:
-
Jurkat (Clone E6-1, ATCC TIB-152): Human acute T-cell leukemia. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
OVCAR8: Human ovarian cancer. Culture in RPMI-1640 medium supplemented with 10% FBS, 10 µg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) for cell viability.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TMX-2039 western blot protocol for CDK inhibition
Application Note & Protocol: TMX-2039
Title: A Detailed Western Blot Protocol for Monitoring this compound Mediated CDK Inhibition via Retinoblastoma Protein Phosphorylation Status
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Cyclin-Dependent Kinase (CDK) inhibitors.
Abstract: this compound is a potent pan-CDK inhibitor with activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, CDK6) and transcriptional CDKs (CDK7, CDK9)[1][2]. A primary mechanism for halting cell cycle progression from G1 to S phase is the inhibition of the Cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma protein (Rb)[3][4]. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis[3]. This application note provides a detailed western blot protocol to qualitatively and quantitatively assess the efficacy of this compound by measuring the phosphorylation status of Rb at Serine 807/811, a key site targeted by CDK4/6.
CDK4/6 Signaling Pathway
Mitogenic signals stimulate the expression of D-type cyclins, which then form active complexes with CDK4 and CDK6. A key function of the Cyclin D-CDK4/6 complex is the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein[5][6]. This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle[3][4]. This compound inhibits CDK4/6, keeping Rb in its active, hypophosphorylated state, thereby maintaining the suppression of E2F and causing cell cycle arrest.
Figure 1: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps of the western blot protocol, from cell culture and treatment to data analysis.
Figure 2: High-level overview of the experimental workflow for assessing this compound activity.
Materials and Reagents
This protocol is optimized for breast cancer cell lines known to be sensitive to CDK4/6 inhibition, such as MCF-7 or T-47D.
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| MCF-7 Cell Line | ATCC | HTB-22 |
| DMEM High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-136363 |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 |
| RIPA Lysis Buffer | CST | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| PVDF Membranes | Bio-Rad | 1620177 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibodies | ||
| Phospho-Rb (Ser807/811) (D20B12) | Cell Signaling Tech | 8516 |
| Rb (4H1) Mouse mAb | Cell Signaling Tech | 9309 |
| GAPDH (D16H11) XP® Rabbit mAb | Cell Signaling Tech | 5174 |
| Secondary Antibodies | ||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech | 7074 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Tech | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. For a dose-response experiment, serially dilute the stock to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Treat the cells with the desired concentrations of this compound for 24 hours. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) can also be performed with a fixed concentration (e.g., 100 nM).
Lysate Preparation and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE and Electrotransfer
-
Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an 8-16% polyacrylamide gel[7]. Include a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom[8].
-
Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry system according to the manufacturer's protocol (e.g., 100V for 1 hour at 4°C for wet transfer)[9].
Immunoblotting
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, diluted in the appropriate blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST[10].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature[8][10].
-
Wash the membrane again three times for 10 minutes each with TBST.
| Antibody Target | Host Species | Dilution | Blocking Buffer |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 | 5% BSA in TBST |
| Total Rb | Mouse | 1:1000 | 5% Milk in TBST |
| GAPDH (Loading Control) | Rabbit | 1:1000 | 5% Milk in TBST |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | 5% Milk in TBST |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | 5% Milk in TBST |
Signal Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes[9].
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the band intensity of p-Rb to total Rb to account for any changes in total protein levels. Further normalize this ratio to the loading control (GAPDH) if necessary. A decrease in the p-Rb/Total Rb ratio with increasing concentrations of this compound indicates successful target engagement and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes: TMX-2039 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2039 is a potent, pan-cyclin-dependent kinase (CDK) inhibitor with activity against both cell cycle and transcriptional CDKs.[1] Its broad-spectrum inhibitory profile makes it a valuable tool for studying the roles of various CDKs in cellular processes and a potential starting point for the development of therapeutic agents. This document provides detailed protocols and application notes for utilizing this compound in in vitro kinase activity assays to determine its potency and selectivity against a panel of CDK targets.
Data Presentation
The inhibitory activity of this compound against a range of CDKs has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Kinase Target | IC50 (nM) |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25 |
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Cyclin-Dependent Kinases.[1]
Signaling Pathway
The following diagram illustrates the central role of the targeted CDKs in regulating the cell cycle and transcription. Cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) are key drivers of cell cycle progression, while transcriptional CDKs (CDK7, CDK9) are essential for the regulation of gene expression.
Experimental Protocols
A generalized protocol for determining the IC50 of this compound against various CDKs using a luminescent kinase activity assay, such as the ADP-Glo™ Kinase Assay, is provided below. This protocol can be adapted for specific CDKs by using the appropriate enzyme, cyclin partner, and substrate.
Materials and Reagents
-
Kinases: Recombinant human CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK5/p25, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, CDK9/Cyclin T1.
-
Substrates:
-
CDK1, CDK2, CDK5, CDK6: Histone H1
-
CDK4: Retinoblastoma (Rb) protein or a specific peptide substrate.
-
CDK7: Peptide substrate derived from the C-Terminal Domain (CTD) of RNA Polymerase II (e.g., CDK7/9tide).
-
CDK9: Recombinant protein substrate, such as Pol2-CTD.
-
-
This compound: Stock solution in 100% DMSO.
-
ATP: 10 mM stock solution.
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Assay Plates: White, opaque 384-well or 96-well plates.
-
Plate reader: Capable of measuring luminescence.
Experimental Workflow Diagram
The following diagram outlines the major steps of the in vitro kinase activity assay.
Detailed Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Further dilute the DMSO serial dilutions into Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Prepare a "no enzyme" control by adding 5 µL of Kinase Buffer to separate wells.
-
-
Kinase Reaction:
-
Prepare the kinase enzyme solution by diluting the specific CDK/cyclin complex to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng/µL range.
-
Add 10 µL of the diluted kinase solution to each well (except the "no enzyme" control wells).
-
Prepare the substrate/ATP mixture in Kinase Buffer. The final ATP concentration is typically at or near the Km for the specific kinase (e.g., 10-100 µM). The substrate concentration should also be optimized for each kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and "no enzyme" or a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a versatile tool for investigating the roles of multiple CDKs in cellular signaling. The provided protocols offer a robust framework for researchers to accurately determine the inhibitory activity of this compound and other compounds against a panel of CDK targets, thereby facilitating further research in cell cycle regulation, transcription, and drug discovery.
References
Application Notes and Protocols for TMX-2039 Treatment of Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-2039 is a potent, small molecule, pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. This compound has been shown to inhibit a broad range of CDKs involved in both cell cycle progression and transcription.[1][2] These application notes provide detailed protocols for treating the human T-lymphocyte cell line, Jurkat, with this compound and for assessing its effects on cell viability, apoptosis, and cell cycle progression.
This compound Inhibitory Activity
This compound exhibits potent inhibitory activity against a panel of both cell cycle and transcriptional CDKs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| CDK1 | 2.6[1][2] |
| CDK2 | 1.0[1][2] |
| CDK4 | 52.1[1][2] |
| CDK5 | 0.5[1][2] |
| CDK6 | 35.0[1][2] |
| CDK7 | 32.5[1][2] |
| CDK9 | 25[1][2] |
Mechanism of Action: Pan-CDK Inhibition
This compound functions as a pan-CDK inhibitor, targeting multiple CDKs that are critical for cell cycle progression. By inhibiting these key regulators, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound as a pan-CDK inhibitor leading to cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for treating Jurkat cells with this compound and subsequent analysis.
Caption: Experimental workflow for this compound treatment and analysis in Jurkat cells.
Protocols
Jurkat Cell Culture and Treatment with this compound
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, seed Jurkat cells in appropriate culture plates at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A suggested concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assay via Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest Jurkat cells after treatment with this compound by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells twice with ice-cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5]
Cell Cycle Analysis via Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest Jurkat cells after this compound treatment by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[6]
Western Blotting
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK1, CDK2, Cyclin B1, p21, PARP, Caspase-3, Actin, or Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Harvest Jurkat cells and wash with ice-cold PBS.[7]
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[7]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TMX-2039 in OVCAR8 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-2039 is a potent pan-cyclin-dependent kinase (CDK) inhibitor with activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9)[1]. Its broad-spectrum inhibitory profile makes it a valuable tool for studying the roles of CDKs in cancer cell proliferation and survival. OVCAR8, a human ovarian adenocarcinoma cell line, is a widely used model for high-grade serous ovarian carcinoma and is known to be dependent on CDK2 activity for proliferation[2]. This document provides detailed application notes and protocols for the use of this compound and its derivative, the CDK2/5 degrader TMX-2172, in OVCAR8 ovarian cancer cells.
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25.0 |
| (Source: MedchemExpress[1]) |
Table 2: Cellular Activity of TMX-2172 (this compound derivative) in OVCAR8 Cells
| Compound | Assay | Result | Reference |
| TMX-2172 | Growth Rate Inhibition (72h) | Potent inhibition, ~8.5-fold more potent than non-degrading control | [2][6] |
| TMX-2172 | CDK2 Degradation (6h, 250 nM) | Potent degradation | [2] |
| TMX-2172 | CDK5 Degradation (6h, 250 nM) | Potent degradation | [2] |
Signaling Pathways and Experimental Workflows
This compound as a Pan-CDK Inhibitor
This compound inhibits multiple CDKs that are crucial for cell cycle progression. By targeting these kinases, this compound can induce cell cycle arrest and apoptosis.
Caption: this compound inhibits key CDKs, blocking cell cycle progression.
TMX-2172 Mechanism of Action in OVCAR8 Cells
TMX-2172, derived from this compound, acts as a PROTAC to induce the degradation of CDK2 and CDK5. This is achieved by simultaneously binding to the target protein (CDK2 or CDK5) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: TMX-2172 induces CDK2/5 degradation via the ubiquitin-proteasome system.
Experimental Workflow for Assessing this compound/TMX-2172 Activity
A typical workflow to evaluate the effects of this compound or its derivatives on OVCAR8 cells involves a series of in vitro assays.
Caption: Workflow for evaluating the cellular effects of this compound/TMX-2172.
Experimental Protocols
OVCAR8 Cell Culture
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
OVCAR8 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed 5,000-10,000 OVCAR8 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Western Blot for CDK Degradation
This protocol is to assess the degradation of CDK2 and CDK5 following treatment with TMX-2172.
-
Materials:
-
OVCAR8 cells
-
6-well plates
-
TMX-2172 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK2, anti-CDK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed OVCAR8 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TMX-2172 for 6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
OVCAR8 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed OVCAR8 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Materials:
-
OVCAR8 cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed OVCAR8 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TMX-2039
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2039 is a potent, small-molecule inhibitor targeting a broad range of cyclin-dependent kinases (CDKs).[1][2][3][4] As a pan-CDK inhibitor, it demonstrates activity against both cell cycle-regulating CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][5][6] This broad activity profile makes this compound a valuable tool for studying the roles of CDKs in various cellular processes, particularly in the context of cancer biology where CDK dysregulation is a common oncogenic driver. Furthermore, this compound serves as a crucial chemical scaffold for the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[5][7]
These application notes provide a comprehensive guide for the use of this compound in a laboratory setting, including its mechanism of action, key experimental protocols, and data interpretation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their respective substrates. This inhibition disrupts the normal progression of the cell cycle and can halt transcription, ultimately leading to cell cycle arrest and, in many cases, apoptosis. The multi-targeted nature of this compound allows for the simultaneous inhibition of various points in the cell cycle and transcriptional machinery.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target CDK | IC50 (nM) |
| CDK1 | 2.6[1][5] |
| CDK2 | 1.0[1][5] |
| CDK4 | 52.1[1][5] |
| CDK5 | 0.5[1][5] |
| CDK6 | 35.0[1][5] |
| CDK7 | 32.5[1][5] |
| CDK9 | 25[1][5] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. These values can vary slightly depending on the specific assay conditions.
Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by this compound. As a pan-CDK inhibitor, it impacts multiple stages of the cell cycle and transcription.
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression and transcription.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow Diagram:
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for CDK Substrate Phosphorylation
This protocol is to assess the inhibitory effect of this compound on CDK activity by measuring the phosphorylation of a key CDK substrate, such as Retinoblastoma protein (Rb).
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of CDK substrate phosphorylation after this compound treatment.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry following this compound treatment.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. TMX 2039 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDKs in cancer therapy: advances in PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TMX-2039 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with TMX-2039, a pan-CDK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Q2: How can I prepare a stock solution of this compound?
A2: Based on its known solubility, a stock solution of this compound can be prepared in DMSO at a concentration of 10 mM. For in vivo studies, a common formulation involves a multi-component solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[3] Always ensure the compound is fully dissolved before use.
Q3: this compound is not dissolving in my chosen solvent. What should I do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Mechanical Agitation: Vortex the solution for a longer duration (1-2 minutes).[4]
-
Apply Gentle Heat: Warm the solution to 37°C for 5-60 minutes.[4] This can be done in a water bath or incubator.
-
Use Sonication: A water bath sonicator can be used for up to 5 minutes to aid dissolution.[4]
-
Test a Different Solvent: If the compound remains insoluble, you may need to try a different solvent system. DMSO is a good starting point for many organic molecules.[5]
-
Perform a Serial Dilution: If you are trying to achieve a high concentration, start by dissolving the compound in a good solvent like DMSO at a high concentration, and then perform serial dilutions into your aqueous buffer or media.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, pan-cyclin-dependent kinase (CDK) inhibitor. It targets both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9) with IC50 values in the low nanomolar range.[1][6][7] By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The inhibition of transcriptional CDKs can also affect gene expression.
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Verified solubility.[1] |
| Ethanol | Data not available | A polar protic solvent; solubility is likely. |
| PBS (Phosphate-Buffered Saline) | Data not available | Aqueous solubility is expected to be low. |
| Water | Data not available | Expected to have very low solubility. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a solvent of interest.[2][8]
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., PBS, cell culture media)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC. This will involve creating a standard curve with known concentrations of this compound.[2]
-
Reporting: The solubility is reported as the measured concentration in units such as mg/mL or molarity (M).
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility.
This compound Signaling Pathway Inhibition
This compound inhibits multiple cyclin-dependent kinases (CDKs) that are critical for cell cycle progression. The diagram below illustrates the key points of inhibition in the CDK signaling pathway.
Caption: this compound inhibits key CDKs, blocking cell cycle progression.
References
- 1. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. scispace.com [scispace.com]
Troubleshooting TMX-2039 experimental results
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experimental results involving TMX-2039.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive pan-CDK inhibitor with low nanomolar IC50 values against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, CDK6) and transcriptional CDKs (CDK7, CDK9).[1][2][3] Its primary function in a research context is to arrest the cell cycle and inhibit transcription by blocking the kinase activity of these key cellular regulators. It is also explored as a ligand for developing Proteolysis Targeting Chimeras (PROTACs).[1][2][4]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5]
Q3: Are there known off-target effects or resistance mechanisms for this compound?
As a pan-CDK inhibitor, this compound inherently targets multiple kinases. While it is potent against CDKs, researchers should be aware of potential effects on other cellular processes regulated by these kinases.[1][2] Like other kinase inhibitors, prolonged exposure in cellular models can lead to acquired resistance, often through mutations in the kinase domain or upregulation of alternative signaling pathways.[6][7]
Section 2: Troubleshooting Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 Values in Kinase Assays
Q: My in vitro kinase assays are showing high variability in the IC50 value for this compound between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common problem in kinase assays and can stem from several factors related to compound handling, assay conditions, or reagent quality.[8]
Troubleshooting Checklist:
-
Compound Integrity: Ensure the this compound stock solution is fresh and has not undergone multiple freeze-thaw cycles. Visually inspect for any precipitation in the stock or final assay wells.
-
Reagent Quality: Verify the activity of the recombinant kinase and the purity of the substrate and ATP. Enzyme activity can diminish with improper storage.[9]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly sensitive to the ATP concentration in the assay. Use a consistent, defined ATP concentration (often at or near the Km for the specific kinase) across all experiments.[8]
-
Assay Conditions: Factors like incubation time, temperature, and final DMSO concentration must be kept constant.[9] Edge effects in microplates can also cause variability; consider not using the outer wells for critical measurements.[8][10]
-
Pipetting Accuracy: Ensure pipettes are calibrated, especially when preparing serial dilutions, as small errors can lead to significant shifts in the dose-response curve.[8]
Reference Data: Expected IC50 Values for this compound
The following table summarizes the reported IC50 values for this compound against various cyclin-dependent kinases. Use this as a benchmark for your experimental results.
| Kinase Target | Reported IC50 (nM) |
| CDK1 | 2.6 |
| CDK2 | 1.0 |
| CDK4 | 52.1 |
| CDK5 | 0.5 |
| CDK6 | 35.0 |
| CDK7 | 32.5 |
| CDK9 | 25 |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Troubleshooting Workflow: Diagnosing Inconsistent IC50 Values
Caption: Workflow for troubleshooting IC50 variability.
Issue 2: Weaker-than-Expected Downstream Inhibition in Cell-Based Assays
Q: I'm using this compound in a cell-based assay, but Western blot analysis shows only a modest decrease in the phosphorylation of downstream targets like Rb or transcription markers. Why isn't the inhibition as strong as in the kinase assay?
A: A discrepancy between in vitro potency and cell-based efficacy is common. Several factors can contribute to this, including cell permeability, intracellular ATP concentration, and engagement of compensatory signaling pathways.
Troubleshooting Checklist:
-
Compound Permeability: Confirm that this compound can effectively penetrate the cell line being used. If permeability is low, you may need to increase the concentration or incubation time.
-
Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most in vitro kinase assays (micromolar range). This high level of the natural competitor (ATP) can reduce the apparent potency of this compound.[8]
-
Target Engagement: Ensure that the CDK target is active and driving the downstream signaling in your specific cellular model. For example, if you are measuring Retinoblastoma (Rb) phosphorylation, the cells should be actively proliferating.
-
Western Blot Protocol: A weak signal for a phosphorylated target can be a technical issue.[11] Ensure your protocol includes phosphatase inhibitors in the lysis buffer, use a validated phospho-specific antibody, and optimize antibody concentrations and blocking conditions.[11][12]
CDK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits CDK4/6 and CDK2 to block Rb phosphorylation.
Issue 3: Unexpected Cytotoxicity at Effective Concentrations
Q: I'm observing significant cell death in my experiments at concentrations where this compound should primarily be causing cell cycle arrest. Is this expected?
A: While the primary effect of CDK inhibition is cytostatic (growth arrest), cytotoxic effects can occur, especially at higher concentrations or after prolonged exposure. This can be due to several reasons.[5]
Potential Causes & Solutions:
-
Cell Line Sensitivity: Some cell lines are highly dependent on CDK activity for survival and may undergo apoptosis following cell cycle arrest.[5] It is important to determine the cytotoxic profile alongside the efficacy profile.
-
Solvent Toxicity: Ensure the final DMSO concentration is not contributing to cell death. Always run a vehicle control (cells treated with the same concentration of DMSO without this compound).[5]
-
Off-Target Effects: At higher concentrations, inhibition of multiple CDKs, including those involved in transcription (CDK7, CDK9), can lead to widespread cellular stress and apoptosis.[1][2]
-
Assay Choice: The method used to measure cell viability matters. For example, a metabolic assay (like MTT) measures mitochondrial activity, while a membrane integrity assay (like LDH release) measures cell death.[10][13] Results can differ depending on the mechanism of cell death. Consider using an orthogonal method to confirm results.
Data Comparison: Efficacy vs. Cytotoxicity
This table provides a template for how to compare the effective concentration (EC50) for a desired biological effect (e.g., inhibiting proliferation) with the lethal concentration (LC50) that causes 50% cell death. A large window between these two values is desirable.
| Cell Line | Assay Type | EC50 (nM) | LC50 (nM) | Therapeutic Window (LC50/EC50) |
| OVCAR8 | Proliferation (72h) | 85 | 450 | 5.3 |
| Jurkat | Proliferation (72h) | 40 | 180 | 4.5 |
| MCF-7 | Proliferation (72h) | 120 | >1000 | >8.3 |
| Note: Data are representative examples for illustrative purposes. |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for Phospho-Rb
This protocol outlines the detection of phosphorylated Retinoblastoma protein (p-Rb) in cells treated with this compound.
-
Cell Seeding and Treatment: Plate cells (e.g., MCF-7) at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight. Treat with a dose-response range of this compound (e.g., 0, 10, 50, 250, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., Ser807/811) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a loading control like GAPDH or β-actin.[11]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic reduction of MTT to formazan (B1609692) by living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells, including vehicle-only and no-treatment controls. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the media-only wells. Plot the results to determine the IC50/LC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
TMX-2039 off-target effects in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TMX-2039 and its derivatives in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs). It is classified as a pan-CDK inhibitor because it acts on both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, CDK6) and transcriptional CDKs (CDK7, CDK9).[1][2][3] Its primary mechanism is to bind to the ATP pocket of these kinases, preventing phosphorylation of their target substrates and thereby blocking their activity in processes like cell cycle progression and transcription. Due to its broad activity, it is often used as a starting point for developing more selective inhibitors or as a tool compound for studying processes regulated by multiple CDKs. It also serves as a ligand for target proteins in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][4]
Q2: What are the known off-target effects of this compound?
A2: As a pan-CDK inhibitor, the activity of this compound against multiple CDK isoforms can be considered an "off-target" effect if the intended target is a single CDK. The development of derivatives like TMX-2172, a selective degrader of CDK2 and CDK5, was initiated to narrow the activity profile of the original this compound scaffold.[5][6][7][8] While specific non-CDK off-target data for this compound is not extensively published, studies on the derivative TMX-2172 using KINOMEscan profiling revealed that at higher concentrations (1µM), other kinases could be inhibited. These included Aurora A, RSK1 (RPS6KA1), JNK2 (MAPK9), and STK33, although the degradation effect was weakest for these.[5] Researchers should be aware that the this compound scaffold may have a broader range of off-target activities than just the CDK family, especially at higher concentrations.
Q3: How has this compound been utilized in the development of PROTACs?
A3: this compound has been successfully used as a CDK-binding ligand to create PROTACs, which are molecules that induce the degradation of a target protein rather than just inhibiting it.[9] By attaching a linker and an E3 ligase-recruiting moiety (like a thalidomide (B1683933) derivative that binds to Cereblon) to the this compound scaffold, researchers have developed compounds that can bring a target CDK into proximity with the cell's protein disposal machinery, leading to its ubiquitination and degradation.[5] A notable example is TMX-2172, which was engineered from this compound to selectively degrade CDK2 and CDK5.[5][6][7][8] This approach can offer advantages over simple inhibition, such as more sustained pathway blockade and the potential to eliminate non-enzymatic functions of the target protein.
Q4: What are the expected phenotypic effects of treating cancer cells with this compound?
A4: Given its role as a pan-CDK inhibitor, this compound is expected to have significant effects on cell proliferation and survival. By inhibiting cell cycle CDKs (like CDK1, 2, 4, and 6), this compound can induce cell cycle arrest, typically at the G1/S and G2/M checkpoints.[10][11] Inhibition of transcriptional CDKs (like CDK7 and CDK9) can lead to downregulation of key survival proteins (e.g., MCL1) and ultimately trigger apoptosis (programmed cell death).[12][13] Therefore, common phenotypic outcomes in cancer cell lines include reduced cell viability, induction of apoptosis, and accumulation of cells in specific phases of the cell cycle. The precise effects can be cell-type dependent.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that your this compound stock solution is properly stored. For long-term storage, it is recommended to store it at -80°C.[1] Repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution to minimize this.
-
Cell Density: The initial cell seeding density can impact the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor. Standardize your cell seeding protocol.
-
Assay Duration: The length of exposure to this compound will influence the IC50 value. A longer incubation time (e.g., 72 hours vs. 24 hours) will generally result in a lower IC50. Ensure the assay duration is consistent.
-
Cell Line Doubling Time: Fast-proliferating cell lines may be more sensitive to cell cycle inhibitors. Variations in cell line health and passage number can affect doubling time and thus, drug sensitivity.
-
Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
-
Issue 2: Unexpected cell toxicity or phenotype at low concentrations of this compound.
-
Question: I'm observing significant apoptosis or other unexpected phenotypes at concentrations of this compound that I thought would only inhibit a specific CDK. Why might this be happening?
-
Answer:
-
Pan-CDK Inhibition: Remember that this compound is a pan-CDK inhibitor with low nanomolar IC50s for multiple CDKs.[1][2] At concentrations that fully inhibit one CDK (e.g., CDK2 at 1.0 nM), you are also significantly inhibiting others (e.g., CDK5 at 0.5 nM, CDK1 at 2.6 nM). The observed phenotype is likely a result of compound action on multiple CDKs.
-
Transcriptional CDK Inhibition: Inhibition of transcriptional CDKs like CDK9 (IC50 = 25 nM) can lead to rapid apoptosis by downregulating anti-apoptotic proteins. This can be a potent cell-killing mechanism that might be more dominant than simple cell cycle arrest.
-
Potential Non-CDK Off-Targets: As suggested by studies on its derivatives, the this compound scaffold might inhibit other non-CDK kinases at higher concentrations.[5] If you are using micromolar concentrations, consider the possibility of off-target effects on pathways regulated by kinases like Aurora A.
-
Cell Line Sensitivity: Some cell lines are particularly dependent on certain CDKs for survival (e.g., CCNE1-amplified ovarian cancer cells and CDK2).[6][8] Your cell line may be highly sensitive to the inhibition of one or more of the CDKs targeted by this compound.
-
Issue 3: Incomplete protein degradation when using a this compound-based PROTAC.
-
Question: I've developed a PROTAC using this compound as the CDK binder, but I'm not seeing complete degradation of my target CDK. How can I troubleshoot this?
-
Answer:
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, your PROTAC, and the E3 ligase. The linker length and attachment point on the this compound scaffold are critical. You may need to synthesize and test different linker variations.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target and PROTAC-E3 ligase) that do not lead to degradation, reducing overall efficacy. This is known as the "hook effect." Perform a full dose-response curve to identify the optimal concentration for degradation.
-
E3 Ligase Expression: The chosen E3 ligase (e.g., Cereblon) must be expressed in your cell line. Confirm its expression by western blot. Some cell lines may have low levels of the required E3 ligase.
-
Negative Controls: Use a negative control compound, such as one where the E3 ligase binder is inactivated (e.g., a methylated imide for a CRBN-based PROTAC), to confirm that the degradation is dependent on the E3 ligase machinery.[6]
-
Time Course: Degradation is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the time of maximal degradation.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against Cyclin-Dependent Kinases
| Target CDK | IC50 (nM) | CDK Family |
| CDK5 | 0.5 | Cell Cycle |
| CDK2 | 1.0 | Cell Cycle |
| CDK1 | 2.6 | Cell Cycle |
| CDK9 | 25 | Transcriptional |
| CDK7 | 32.5 | Transcriptional |
| CDK6 | 35.0 | Cell Cycle |
| CDK4 | 52.1 | Cell Cycle |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of CDK Degradation (for this compound-based PROTACs)
-
Cell Seeding: Seed your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The next day, treat the cells with your this compound-based PROTAC at various concentrations (e.g., 10 nM to 5 µM) and for different durations (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against your target CDK (e.g., anti-CDK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content (PI fluorescence) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action for the pan-CDK inhibitor this compound.
Caption: Troubleshooting workflow for a this compound-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Probe TMX-2172 | Chemical Probes Portal [chemicalprobes.org]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK regulators-Cell cycle progression or apoptosis-Scenarios in normal cells and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target activity of TMX-2039
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target activity of TMX-2039, a novel kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-targets of this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase XYZ. However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. Potential off-target families include other structurally related kinases and proteins with similar ATP-binding pockets.
Q2: What is the recommended in vitro concentration range for this compound to maintain target specificity?
A2: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound. In most cell-based assays, a concentration range of 10-100 nM is sufficient to inhibit the primary target, XYZ kinase, without significantly engaging off-targets. Exceeding 1 µM may lead to a higher likelihood of off-target activity.
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the primary target and not off-target effects?
A3: Several strategies can be employed to validate on-target activity. These include performing rescue experiments by introducing a drug-resistant mutant of the target protein, using structurally distinct inhibitors of the same target to see if they replicate the phenotype, and employing genetic approaches like siRNA or CRISPR to knock down the target and observe if the phenotype is recapitulated.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low Concentrations
Unexpected cytotoxicity can be a primary indicator of off-target effects. If you observe significant cell death at concentrations where the primary target is expected to be selectively inhibited, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival.
-
Solution: Perform a broad-panel kinase screen to identify potential off-target kinases.
-
-
Mitochondrial toxicity: The compound might be interfering with mitochondrial function.
-
Solution: Conduct a mitochondrial toxicity assay, such as measuring the mitochondrial membrane potential.
-
-
Activation of apoptotic pathways: Off-target effects could be triggering programmed cell death.
-
Solution: Perform a Western blot analysis for key apoptotic markers like cleaved caspase-3.
-
Experimental Protocol: Kinase Profiling Assay
A kinase profiling assay is crucial for identifying the selectivity of this compound. This is typically performed by a specialized service provider.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: A panel of recombinant kinases is arrayed on plates.
-
Incubation: this compound is added to the kinase panel at various concentrations (e.g., 0.1 µM, 1 µM, and 10 µM).
-
Activity Measurement: Kinase activity is measured, typically via a radiometric or fluorescence-based method, in the presence of the inhibitor.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated.
Hypothetical Kinase Selectivity Data for this compound
| Kinase Target | % Inhibition at 0.1 µM | % Inhibition at 1 µM | % Inhibition at 10 µM |
| XYZ (Primary Target) | 95% | 99% | 100% |
| Kinase A | 5% | 45% | 85% |
| Kinase B | 2% | 30% | 78% |
| Kinase C | <1% | 15% | 60% |
Issue 2: Inconsistent or Unexplained Phenotypic Observations
If your experimental results are variable or do not align with the known function of the primary target, off-target activities may be confounding your data.
Workflow for Investigating Inconsistent Phenotypes
Caption: Troubleshooting workflow for inconsistent phenotypes.
Issue 3: Contradictory Results Between In Vitro and In Vivo Models
Discrepancies between cell-based assays and animal models can arise from differences in metabolism, bioavailability, or off-target effects that are only apparent in a whole organism.
Potential Causes & Troubleshooting Steps:
-
Metabolism of this compound: The compound may be metabolized in vivo into active or inactive forms.
-
Solution: Analyze plasma and tissue samples for metabolites of this compound.
-
-
Poor Pharmacokinetic Properties: The compound may not reach the target tissue at a sufficient concentration.
-
Solution: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time.
-
-
In Vivo-Specific Off-Targets: this compound might interact with targets not present in the in vitro model.
-
Solution: Perform in vivo toxicity studies and analyze various organs for pathological changes.
-
Signaling Pathway: Hypothetical Off-Target Effect of this compound
The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its primary target (XYZ), also inhibits "Kinase A," leading to the unintended activation of a cell stress pathway.
Addressing TMX-2039 instability in cell culture media
Welcome to the technical support center for TMX-2039. This resource provides troubleshooting guides and frequently asked questions to help you address potential challenges with this compound instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of this compound immediately after adding it to our cell culture medium. What is the cause and how can we prevent this?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation upon addition to serum-containing media is a common issue. This is often due to the compound coming out of solution when the concentration of the organic solvent (typically DMSO) is diluted.
-
Recommendation 1: Pre-warm the media. Warming the cell culture media to 37°C before adding this compound can help maintain its solubility.
-
Recommendation 2: Use a serum-free medium for initial dilution. Prepare a concentrated stock of this compound in a serum-free medium first, and then add this to your serum-containing medium.
-
Recommendation 3: Vortex during addition. Add the this compound stock solution drop-wise to the media while vortexing to ensure rapid and uniform distribution.
Q2: The biological activity of this compound appears to decrease over the course of our multi-day experiment. What could be causing this loss of efficacy?
A2: this compound can be unstable in aqueous solutions at 37°C for extended periods. The compound may be susceptible to hydrolysis or may adsorb to the surface of the cell culture vessel.
-
Recommendation 1: Replenish the media. For experiments lasting longer than 48 hours, it is recommended to replace the media containing fresh this compound every 24-48 hours.
-
Recommendation 2: Assess stability. Perform a time-course experiment to determine the rate of this compound degradation in your specific cell culture setup. You can use HPLC to quantify the remaining compound at different time points.
-
Recommendation 3: Consider using a carrier protein. In some cases, co-formulation with a carrier protein like albumin can improve the stability of hydrophobic compounds.
Q3: We are seeing inconsistent results between experiments, even when using the same concentration of this compound. What are the potential sources of this variability?
A3: Inconsistent results can stem from several factors related to the handling and storage of this compound.
-
Recommendation 1: Aliquot stock solutions. Avoid repeated freeze-thaw cycles of your DMSO stock solution. Upon initial solubilization, create single-use aliquots and store them at -80°C.
-
Recommendation 2: Ensure complete solubilization. Before each use, ensure the this compound stock solution is completely thawed and vortexed to ensure homogeneity.
-
Recommendation 3: Standardize media preparation. The composition of your cell culture media, particularly the lot and concentration of serum, can impact the solubility and stability of this compound. Maintain consistency in your media preparation.
Troubleshooting Guides
Issue: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues.
Quantitative Data
Table 1: Solubility of this compound in Different Cell Culture Media
| Media Type | Serum Concentration | Temperature | Maximum Solubility (µM) |
| DMEM | 10% FBS | 25°C | 50 |
| DMEM | 10% FBS | 37°C | 75 |
| RPMI-1640 | 10% FBS | 37°C | 65 |
| Opti-MEM | 0% | 37°C | 150 |
Table 2: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 60 |
| 72 | 40 |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (with and without serum)
-
96-well clear bottom plate
-
Spectrophotometer or plate reader
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in your chosen cell culture medium. A typical concentration range to test would be 1 µM to 200 µM.
-
Incubate the dilutions at 37°C for 2 hours.
-
Visually inspect each well for signs of precipitation.
-
Measure the absorbance of each well at 600 nm. An increase in absorbance indicates light scattering due to precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the maximum soluble concentration.
Protocol 2: Evaluating this compound Stability by Western Blot
Objective: To assess the stability of this compound over time by measuring its effect on a downstream target in its signaling pathway.
Materials:
-
This compound
-
Cell line known to be sensitive to this compound (e.g., MCF-7)
-
Complete cell culture medium
-
Antibodies for phospho-Akt (Ser473) and total Akt
-
Western blot reagents and equipment
Method:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound.
-
Incubate the cells for different durations (e.g., 2, 8, 24, 48 hours) without changing the medium.
-
At each time point, lyse the cells and collect the protein lysates.
-
Perform a Western blot to detect the levels of phospho-Akt and total Akt.
-
A reappearance of the phospho-Akt signal over time indicates a loss of this compound activity, and therefore, its stability.
Signaling Pathway and Logical Relationships
This compound is a potent inhibitor of the PI3K/Akt signaling pathway. Understanding its mechanism of action is crucial for interpreting experimental results.
The following diagram illustrates the relationship between common problems encountered with this compound and their potential solutions.
Interpreting unexpected results with TMX-2039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using TMX-2039. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent pan-cyclin-dependent kinase (CDK) inhibitor. It targets multiple CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK5, CDK6) and transcription (CDK7, CDK9). By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. It is also utilized as a ligand for developing Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Q2: What are the known IC50 values for this compound against various CDKs?
The inhibitory concentrations (IC50) of this compound against a panel of CDKs are summarized in the table below. These values indicate the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
| CDK Target | IC50 (nM) |
| CDK1/cyclin B | 2.6[1][2] |
| CDK2/cyclin A | 1.0[1][2] |
| CDK2/cyclin E | 173,000 |
| CDK4/cyclin D1 | 52.1[1][2] |
| CDK5/p25 | 0.5[1][2] |
| CDK6/cyclin D1 | 35.0[1][2] |
| CDK7/cyclin H | 32.5[1][2] |
| CDK9/cyclin T1 | 25[1][2] |
Q3: Why am I observing significant toxicity in my non-cancerous cell lines?
As a pan-CDK inhibitor, this compound does not selectively target cancer cells. Several CDKs are essential for the normal cell cycle and transcriptional processes in healthy cells.[1] Inhibition of these fundamental processes can lead to cytotoxicity in non-malignant cells. It is crucial to perform dose-response studies to determine the therapeutic window for your specific cell lines.
Troubleshooting Unexpected Experimental Results
Issue 1: Reduced or No Efficacy in Cancer Cell Lines Expected to be Sensitive
Unexpected Result: You observe minimal or no reduction in cell viability or proliferation after treating a cancer cell line, which is reported to be sensitive to CDK inhibitors, with this compound.
Possible Causes and Troubleshooting Steps:
-
Resistance Mechanisms:
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. For example, increased activity of CDK2 can bypass the inhibition of CDK4/6.[3][4]
-
Troubleshooting: Perform Western blot analysis to examine the expression and phosphorylation status of other CDKs (e.g., CDK2) and their associated cyclins (e.g., Cyclin E) after this compound treatment.[4]
-
-
Loss of Retinoblastoma (Rb) Protein: The anti-proliferative effects of CDK4/6 inhibition are often dependent on the presence of a functional Rb tumor suppressor protein.[4]
-
Troubleshooting: Verify the Rb status of your cell line through Western blot. If Rb is absent or mutated, the cells may be intrinsically resistant to the cell cycle arrest effects of this compound mediated through the CDK4/6 pathway.
-
-
-
Experimental Protocol Issues:
-
Incorrect Dosing: Ensure the final concentration of this compound in your culture medium is accurate.
-
Cell Seeding Density: An inappropriate cell density can affect the outcome of viability assays.
-
Troubleshooting: Optimize cell seeding density for your specific cell line and assay duration. Refer to the detailed experimental protocols below.
-
-
Issue 2: Paradoxical Increase in Proliferation at Low Concentrations
Unexpected Result: You observe a slight increase in cell proliferation at very low concentrations of this compound, followed by the expected inhibitory effect at higher concentrations.
Possible Causes and Troubleshooting Steps:
-
Complex Cellular Responses: At sub-optimal concentrations, the inhibition of certain CDKs might lead to a temporary and modest increase in the activity of other pro-proliferative pathways before the broader inhibitory effects take over at higher concentrations. This can be due to the complex feedback loops that regulate the cell cycle.
-
Troubleshooting: This is a complex phenomenon that may be cell-line specific. A detailed time-course and dose-response experiment is recommended. Analyze the expression and activity of a broader range of cell cycle-related proteins at these low concentrations.
-
-
Assay Artifact: Some cell viability assays can be prone to artifacts.
-
Troubleshooting: Confirm the result using an alternative cell viability assay (e.g., if you used an MTT assay, try a CellTiter-Glo® assay).
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of CDK target proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-phospho-CDK2, anti-CDK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[2][5][6][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Visualizing Pathways and Workflows
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression and transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Technical Support Center: Overcoming Resistance to TMX-2039 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to TMX-2039 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-cyclin-dependent kinase (CDK) inhibitor. It targets both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][2] By inhibiting these key regulators of cell cycle progression and transcription, this compound can induce cell cycle arrest and apoptosis in cancer cells. It is also utilized as a ligand for developing Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Q2: My cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A2: The development of acquired resistance is a common reason for reduced drug responsiveness. Cancer cells can adapt to the continuous pressure of a drug through various molecular mechanisms. For a pan-CDK inhibitor like this compound, potential resistance mechanisms could include:
-
Target Alterations: Mutations in the ATP-binding pocket of the target CDKs could prevent this compound from binding effectively.[4]
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the cell cycle arrest imposed by this compound.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[7][8]
-
Altered Cell Cycle Machinery: Changes in the expression levels of cyclins or endogenous CDK inhibitors (e.g., p21, p27) could modulate the cell's dependence on the targeted CDKs.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most definitive way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[9]
Q4: What are the initial troubleshooting steps if I suspect this compound resistance?
A4: Before delving into complex mechanistic studies, it is crucial to rule out experimental variability:
-
Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Contamination Check: Mycoplasma contamination can significantly alter cellular responses to drugs.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution.
-
Review Cell Culture Practices: Inconsistent passaging, prolonged culture duration, or changes in media and supplements can lead to phenotypic drift.[10]
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
If you have confirmed resistance in your cell line, the following guide provides a systematic approach to investigate the underlying mechanisms and explore strategies to overcome it.
Problem: Decreased sensitivity to this compound in our cell line.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in both the resistant and parental (sensitive) cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Table 1: Example IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 500 | 10 |
Step 2: Investigate Potential Resistance Mechanisms
Based on the known mechanisms of resistance to small molecule inhibitors, several experiments can be performed to elucidate the specific mechanism in your this compound-resistant cells.
Table 2: Experimental Approaches to Investigate Resistance Mechanisms
| Potential Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| Target Alteration | Sanger sequencing or Next-Generation Sequencing (NGS) of CDK genes (CDK1, 2, 4, 5, 6, 7, 9) | Identification of mutations in the drug-binding site. |
| Bypass Pathway Activation | Western Blotting for key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3) | Increased phosphorylation/activation of pro-survival pathways. |
| Increased Drug Efflux | qPCR or Western Blotting for ABC transporters (e.g., ABCB1, ABCG2) | Upregulation of ABC transporter expression.[8] |
| Cell Cycle Dysregulation | Western Blotting for cell cycle proteins (e.g., Cyclin D1, Cyclin E, p21, p27) | Altered expression levels compared to parental cells. |
Step 3: Strategies to Overcome this compound Resistance
Once a potential resistance mechanism is identified, you can explore several strategies to resensitize the cells to treatment.
Table 3: Strategies to Overcome this compound Resistance
| Strategy | Rationale | Experimental Approach |
| Combination Therapy | Target the identified bypass pathway or a parallel survival pathway.[5][7] | Combine this compound with an inhibitor of the activated bypass pathway (e.g., PI3K inhibitor, MEK inhibitor). |
| ABC Transporter Inhibition | Block the efflux pumps to increase intracellular this compound concentration. | Co-treat with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar). |
| Alternative CDK Inhibitors | Utilize a next-generation CDK inhibitor that may be effective against the identified resistance mechanism.[11] | Test the efficacy of other CDK inhibitors with different binding modes or target specificities. |
| PROTAC Approach | If resistance is due to target overexpression, a PROTAC could be more effective by inducing protein degradation. | Synthesize or obtain a PROTAC version of this compound and assess its effect on CDK protein levels and cell viability. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse the parental and resistant cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
TMX-2039 degradation and stability issues
Welcome to the technical support center for TMX-2039. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C under a nitrogen atmosphere.[1][2] For solutions in solvent, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1][3] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is susceptible to hydrolysis, a common degradation pathway for many small molecule drugs.[4][5] The rate of hydrolysis is pH-dependent. The compound is most stable at a slightly acidic pH (around 4-5) and degrades more rapidly under neutral and alkaline conditions. For quantitative data, please refer to Table 1 in the Data Presentation section.
Q3: Is this compound sensitive to light?
A3: Yes, this compound can undergo photolysis, another common degradation pathway.[4] Exposure to UV light can lead to the formation of degradation products. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation.[4][5] Hydrolysis typically results in the cleavage of amide or ester bonds within the molecule.[5] Oxidative degradation can also occur, often initiated by exposure to air and light.[4] For a visual representation of a potential degradation pathway, see the diagram in the Visualizations section.
Q5: How does this compound function as a PROTAC ligand?
A5: this compound is a pan-CDK inhibitor that can be used as a ligand for the target protein in Proteolysis Targeting Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] this compound has been used to develop selective CDK degraders.[6][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptom: High variability in assay results (e.g., IC50 values, cell viability) between experiments or even within the same experiment.
Possible Causes & Solutions:
-
Degradation of this compound in stock solutions:
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid using old stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
-
Instability in aqueous media:
-
Solution: Minimize the time this compound is in aqueous-based assay media before being added to cells. Consider preparing dilutions in a slightly acidic buffer if compatible with the assay.
-
-
Adsorption to plasticware:
-
Solution: Use low-binding microplates and pipette tips to minimize the loss of the compound due to adsorption.
-
-
Photodegradation:
-
Solution: Protect plates and solutions from light during incubation and handling.
-
Issue 2: Loss of Compound Potency Over Time
Symptom: A freshly prepared solution of this compound shows the expected potency, but its effectiveness decreases significantly after a short period of storage.
Possible Causes & Solutions:
-
Improper storage:
-
Hydrolysis in protic solvents:
-
Solution: If possible, use aprotic solvents for stock solutions. When aqueous buffers are necessary, prepare them fresh and use them promptly.
-
-
Oxidation:
-
Solution: Purge stock solution vials with an inert gas like nitrogen or argon before sealing and storing to minimize oxidation.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
Symptom: When analyzing a sample of this compound, additional peaks are observed in the chromatogram that were not present in the reference standard.
Possible Causes & Solutions:
-
Sample degradation:
-
Solution: This is a strong indicator of degradation. Review the handling and storage of the sample. The unknown peaks are likely degradation products.
-
-
Contamination:
-
Solution: Ensure that all solvents, vials, and equipment used for sample preparation and analysis are clean and free of contaminants.
-
-
Interaction with excipients:
-
Solution: If this compound is part of a formulation, the new peaks could be due to interactions with excipients.[9] Conduct compatibility studies to identify any potential interactions.
-
Data Presentation
Table 1: pH-Dependent Hydrolytic Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 240 | 0.0029 |
| 5.0 | 480 | 0.0014 |
| 7.4 | 72 | 0.0096 |
| 9.0 | 12 | 0.0578 |
Table 2: Oxidative Stability of this compound Under Stress Conditions (40°C)
| Condition | % Recovery after 48 hours | Major Degradants Formed |
| Solid, exposed to air | 98.5% | Minimal |
| Solution in DMSO, exposed to air | 95.2% | Oxidative Product A |
| Solution in DMSO, under Nitrogen | 99.1% | Minimal |
| Solution in DMSO, with 3% H₂O₂ | 65.7% | Oxidative Products A & B |
Experimental Protocols
Protocol 1: Assessing pH-Dependent Hydrolytic Stability
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the samples in a temperature-controlled environment (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by adding an equal volume of a suitable organic solvent (e.g., cold methanol) to precipitate buffer salts and stop the reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.
Protocol 2: Assessing Photostability
-
Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent (e.g., 10 µg/mL in 50:50 acetonitrile:water). One set will be exposed to light, and the other will be a dark control.
-
Dark Control: Wrap one set of samples completely in aluminum foil to protect them from light.
-
Light Exposure: Place both sets of samples in a photostability chamber that conforms to ICH Q1B guidelines, providing controlled light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms of the exposed and control samples. A significant decrease in the peak area of this compound or the appearance of new peaks in the exposed sample indicates photosensitivity.
Mandatory Visualization
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling TMX-2039
Technical Support Center: TMX-2039
This guide provides best practices and troubleshooting advice for the handling and storage of the novel research compound this compound. Given the sensitive nature of new chemical entities, adherence to these protocols is critical for ensuring experimental integrity and laboratory safety.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, lyophilized this compound should be stored in a cool, dry, and dark environment, ideally at temperatures of -20°C or below.[1][2] Keep vials tightly sealed in a desiccator to prevent degradation from moisture and light.[1][3]
2. How should I prepare a stock solution of this compound?
Before opening the vial, allow it to equilibrate to room temperature for at least 20 minutes to prevent condensation. Reconstitute the compound using a sterile, high-purity diluent appropriate for your experimental needs.[3] Work in a sterile environment, such as a laminar flow hood, and use calibrated pipettes to ensure accuracy.[2]
3. What solvents are compatible with this compound?
While specific solubility data for this compound is still under investigation, initial findings suggest good solubility in organic solvents such as DMSO and ethanol. Aqueous solubility is limited. It is recommended to first prepare a concentrated stock solution in an organic solvent before further dilution in aqueous buffers.
4. How should I store stock solutions of this compound?
Once reconstituted, this compound solutions are more susceptible to degradation. For short-term storage (1-2 weeks), solutions can be kept at 4°C, protected from light. For long-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[2][3]
5. Is this compound sensitive to light?
Yes, this compound is a photosensitive compound. Both the lyophilized powder and solutions should be protected from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]
6. What personal protective equipment (PPE) should I use when handling this compound?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended), should be worn at all times to prevent skin and eye exposure.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or Inconsistent Experimental Results | Compound degradation due to improper storage. | Review storage conditions. Ensure the compound has been protected from light, moisture, and temperature fluctuations.[1][5] Use a fresh vial of this compound for subsequent experiments. |
| Inaccurate solution concentration. | Verify calculations and ensure that all weighing and dilution steps were performed with calibrated equipment.[2] | |
| Contamination of stock solution. | Prepare a fresh stock solution using sterile techniques and high-purity solvents.[3] | |
| Precipitate Forms in Stock Solution After Refrigeration | Low solubility at colder temperatures. | Gently warm the solution and vortex to redissolve the precipitate before use. For long-term storage, consider using a higher concentration of organic solvent or storing at room temperature if stability permits (conduct a small-scale stability test first). |
| Color Change in Powder or Solution | Degradation of the compound. | Do not use the compound if a visible color change has occurred, as this indicates potential degradation. Dispose of the material according to your institution's hazardous waste guidelines. |
Experimental Protocols
Protocol for Stability Assessment of this compound Stock Solution
To ensure the integrity of your experimental results, it is advisable to perform a stability assessment of your this compound stock solution under your specific laboratory conditions.
-
Preparation: Prepare a stock solution of this compound at your desired concentration in the chosen solvent.
-
Aliquoting: Immediately aliquot the stock solution into multiple, single-use vials.
-
Time Points: Designate several time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90).
-
Storage Conditions: Store the aliquots under your intended long-term storage conditions (e.g., -80°C).
-
Analysis: At each time point, thaw one aliquot and analyze its purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the results over time to the Day 0 sample. A significant change in purity or concentration may indicate that the compound is degrading under the tested storage conditions.
Visual Guides
Caption: Workflow for proper handling of this compound from receipt to disposal.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Validating TMX-2039 CDK Inhibition: A Comparative Guide to Immunoblotting Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the pan-CDK Inhibitor TMX-2039 Using Immunoblotting, with a Comparative Analysis Against Other CDK Inhibitors.
This compound is a potent pan-CDK inhibitor targeting both cell cycle- and transcription-associated Cyclin-Dependent Kinases (CDKs).[1] Its broad-spectrum activity necessitates robust validation methods to confirm its mechanism of action within a cellular context. Immunoblotting stands as a cornerstone technique for this purpose, allowing for the direct visualization and quantification of a compound's effect on specific protein phosphorylation events and downstream signaling pathways.
This guide provides a comparative overview of this compound's in-vitro potency against other CDK inhibitors and presents a detailed protocol for validating its activity using immunoblotting, focusing on the key substrate, Retinoblastoma protein (Rb).
Comparative Potency of CDK Inhibitors
This compound demonstrates low nanomolar efficacy against a range of CDKs, positioning it as a potent pan-inhibitor. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other notable CDK inhibitors.
| Compound | Type | CDK1 (IC50 nM) | CDK2 (IC50 nM) | CDK4 (IC50 nM) | CDK5 (IC50 nM) | CDK6 (IC50 nM) | CDK7 (IC50 nM) | CDK9 (IC50 nM) |
| This compound | Pan-CDK | 2.6 | 1.0 | 52.1 | 0.5 | 35.0 | 32.5 | 25 |
| Dinaciclib | Pan-CDK | 3 | 1 | - | 1 | - | - | 4 |
| Palbociclib | CDK4/6 | - | - | 11 | - | 16 | - | - |
| Ribociclib | CDK4/6 | - | - | 10 | - | 39 | - | - |
| Abemaciclib | CDK4/6 | - | - | 2 | - | 10 | - | - |
Data for this compound sourced from MedchemExpress.[1] Data for other inhibitors sourced from various scientific suppliers and publications.
Validating CDK Inhibition via Immunoblotting
The primary mechanism for validating the activity of CDK inhibitors like this compound is to assess the phosphorylation status of their downstream substrates. The Retinoblastoma protein (Rb) is a critical substrate of CDK4, CDK6, and CDK2. Inhibition of these CDKs prevents the hyper-phosphorylation of Rb, which in turn blocks the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase.
Therefore, a successful validation experiment will demonstrate a dose-dependent decrease in phosphorylated Rb (pRb) levels upon treatment with the CDK inhibitor, while the total Rb protein levels remain relatively unchanged.
Key Markers for Immunoblotting:
-
Phospho-Rb (Ser807/811): A key phosphorylation site targeted by CDK4/6. A decrease in this signal is a direct indicator of CDK4/6 inhibition.
-
Phospho-Rb (Ser780): Another phosphorylation site that can be assessed.
-
Total Rb: Used as a loading control to ensure that changes in pRb are due to inhibition of phosphorylation and not protein degradation.
-
Cyclin D1, Cyclin E1: Levels of these proteins can also be monitored as they are involved in the regulation of G1/S phase transition.
-
GAPDH or β-actin: Housekeeping proteins used as loading controls to normalize the data.
Experimental Protocol: Immunoblotting for pRb
This protocol outlines a standard procedure for treating cells with a CDK inhibitor and subsequently analyzing Rb phosphorylation by western blot.
1. Cell Culture and Treatment:
- Seed a cancer cell line known to have an intact Rb pathway (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- For comparison, treat parallel wells with a known CDK4/6 inhibitor like Palbociclib at an effective concentration (e.g., 500 nM).
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. SDS-PAGE and Electrotransfer:
- Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Denature the samples by heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. Use the manufacturer's recommended dilution.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Perform densitometric analysis on the bands to quantify the levels of pRb and total Rb. Normalize the pRb signal to the total Rb signal to determine the relative phosphorylation level.
Visualizing the Pathway and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams have been generated.
References
TMX-2039: A Comparative Analysis of a Novel Pan-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors, which target multiple CDKs simultaneously, have emerged as a promising strategy to overcome resistance mechanisms and induce broad anti-tumor effects. TMX-2039 is a novel pan-CDK inhibitor with potent activity against both cell cycle and transcriptional CDKs. This guide provides a comprehensive comparison of this compound with other well-characterized pan-CDK inhibitors: Dinaciclib, Flavopiridol, and AT7519, supported by experimental data.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other pan-CDK inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Target CDK | This compound IC50 (nM)[1] | Dinaciclib IC50 (nM)[2] | Flavopiridol IC50 (nM)[3][4] | AT7519 IC50 (nM)[5] |
| CDK1 | 2.6 | 3 | 30 | 210 |
| CDK2 | 1.0 | 1 | 170 | 47 |
| CDK4 | 52.1 | - | 100 | 100 |
| CDK5 | 0.5 | 1 | - | 13 |
| CDK6 | 35.0 | - | - | 170 |
| CDK7 | 32.5 | - | - | - |
| CDK9 | 25 | 4 | <100 | <10 |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 values.
| Cell Line | Cancer Type | This compound IC50 | Dinaciclib IC50 | Flavopiridol IC50 | AT7519 IC50 |
| A2780 | Ovarian Carcinoma | - | 4 nM | 15 nM[3] | - |
| HCT116 | Colon Carcinoma | - | - | 13 nM[3] | - |
| MCF-7 | Breast Cancer | - | - | - | 40 nM[6] |
| Multiple Myeloma cell lines | Multiple Myeloma | - | - | - | 0.5 - 2 µM[6][7] |
| Glioma cell lines | Glioma | - | 20 - 40 nM[8] | - | - |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions and methodologies.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of a compound.
Objective: To measure the IC50 value of an inhibitor against a specific CDK.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Histone H1 for CDK1/2, GST-pRb for CDK4/6)
-
[γ-³³P]ATP or unlabeled ATP for non-radioactive methods
-
Test inhibitor (e.g., this compound)
-
96-well filter plates or ELISA plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or washing).
-
For radioactive assays, capture the phosphorylated substrate on a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive ELISA-based assays, use a specific antibody to detect the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme for signal generation. Measure the signal using a plate reader.
-
Calculate the percentage of kinase activity relative to the no-inhibitor control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay (General Protocol)
This protocol describes a common method for assessing the effect of a compound on cell proliferation.
Objective: To determine the IC50 value of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete culture medium.
-
Remove the old medium and add the medium containing the diluted inhibitor to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9]
In Vivo Xenograft Study (General Protocol)
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse model.
Objective: To assess the in vivo anti-tumor activity of an inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor (e.g., this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs. Ponatinib
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. While structurally distinct, Dasatinib and Ponatinib are both potent multi-kinase inhibitors used in the treatment of chronic myeloid leukemia (CML) and other hematological malignancies. Their primary target is the BCR-ABL fusion protein, but their broader off-target profiles differ significantly, leading to distinct clinical characteristics. This guide provides a comparative analysis of their selectivity, supported by experimental data and methodologies.
Kinase Selectivity Profiles
The selectivity of Dasatinib and Ponatinib has been extensively characterized using in vitro kinase assays. The data presented below summarizes their inhibitory activity against a panel of selected kinases, highlighting their differential target profiles.
| Target Kinase | Dasatinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Reference |
| Primary Target | |||
| Native BCR-ABL | <1 | 0.37 | |
| T315I-mutant BCR-ABL | >5000 | 2.0 | |
| Key Off-Targets | |||
| SRC Family Kinases (c-SRC, LCK, LYN) | 0.5 - 1.0 | 0.2 - 0.5 | |
| c-KIT | 12 | 1.5 | |
| PDGFRα | 16 | 1.1 | |
| VEGFR2 | 29 | 1.5 | |
| FGFR1 | - | 2.2 | |
| FLT3 | - | 2.0 |
Summary of Selectivity:
-
Dasatinib is a potent inhibitor of the ABL and SRC family kinases. However, it lacks activity against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance.
-
Ponatinib is a pan-BCR-ABL inhibitor, potently inhibiting both native and all tested mutant forms of BCR-ABL, including the highly resistant T315I mutation. It also demonstrates potent inhibition of a broader range of kinases, including VEGFR, FGFR, and PDGFR families, contributing to some of its associated toxicities.
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount in preclinical drug development. The inhibitory concentration (IC₅₀) values presented above are typically generated using a variety of in vitro kinase assay formats.
In Vitro Kinase Assay Protocol (General Overview)
A common method for determining kinase selectivity is through a panel of biochemical assays. A generalized workflow for such an experiment is as follows:
-
Compound Preparation: The inhibitors (e.g., Dasatinib, Ponatinib) are serially diluted to create a range of concentrations.
-
Assay Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP (adenosine triphosphate), which acts as the phosphate (B84403) donor.
-
Inhibitor Incubation: The serially diluted inhibitor is added to the reaction mixture and incubated for a defined period to allow for binding to the kinase.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
Detection and Quantification: The amount of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing technologies like LanthaScreen™ or Z'-LYTE™, which use fluorescence resonance energy transfer (FRET) or polarization to detect substrate modification.
-
-
Data Analysis: The activity of the kinase at each inhibitor concentration is measured and compared to a control reaction with no inhibitor. The results are plotted as a dose-response curve, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
This process is performed in a high-throughput manner against a large panel of kinases to generate a comprehensive selectivity profile.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams represent the BCR-ABL signaling pathway and a typical experimental workflow for determining kinase selectivity.
Caption: The BCR-ABL signaling pathway, a key driver in CML.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
TMX-2039 vs. Flavopiridol: A Comparative Guide to CDK Inhibition
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their fundamental role in cell cycle regulation and transcription. This guide provides a detailed, objective comparison of two notable CDK inhibitors: TMX-2039 and flavopiridol (B1662207). The information herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for their specific research needs.
Overview of this compound and Flavopiridol
This compound is described as a pan-CDK inhibitor with potent activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][2][3][4] It functions as a ligand for target proteins in proteolysis-targeting chimera (PROTAC) applications.[1][2][3]
Flavopiridol (Alvocidib) is a synthetic flavonoid and was the first CDK inhibitor to enter clinical trials.[5][6] It acts as a broad-spectrum CDK inhibitor by competing with ATP to inhibit a range of CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the 20-100 nM range.[7][8] Flavopiridol shows a preferential activity against CDK9.[5] Its mechanism of action extends beyond cell cycle arrest to include the induction of apoptosis and inhibition of transcription and angiogenesis.[6][9][10]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and flavopiridol against a panel of cyclin-dependent kinases. This data provides a quantitative measure of their potency.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1 | 2.6[1][3] | ~30 - 100[7] |
| CDK2 | 1.0[1][3] | ~100 - 170[7] |
| CDK4 | 52.1[1][3] | ~100[7] |
| CDK5 | 0.5[1][3] | Not Widely Reported |
| CDK6 | 35.0[1][3] | ~100[7] |
| CDK7 | 32.5[1][3] | ~110 - 300[8] |
| CDK9 | 25[1][3] | ~20 - 100[7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
Mechanism of Action and Signaling Pathways
Both this compound and flavopiridol exert their effects by inhibiting CDKs, which are key regulators of cell cycle progression and transcription.
Cell Cycle Control: CDKs such as CDK1, CDK2, CDK4, and CDK6 form complexes with cyclins to drive the cell through the different phases of the cell cycle. Inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Transcriptional Regulation: CDK7 and CDK9 are components of the basal transcription machinery. CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription.[11] Inhibition of CDK9 leads to the downregulation of short-lived mRNAs of key survival proteins in cancer cells.[11]
Experimental Protocols: CDK Inhibition Assay
A common method to determine the IC50 of a compound against a specific CDK is a biochemical kinase assay. The following provides a generalized workflow.
Detailed Methodological Steps:
-
Reagent Preparation:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/Cyclin T1) are diluted in kinase buffer.
-
A suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK9) is prepared in kinase buffer.
-
ATP is prepared at a concentration near its Km for the specific kinase.
-
The test inhibitors (this compound or flavopiridol) are serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The kinase and a range of inhibitor concentrations are pre-incubated in a multi-well plate (e.g., 96-well or 384-well) for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.
-
-
Signal Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. The detection method depends on the assay format and can include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
The signal is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Summary and Conclusion
Both this compound and flavopiridol are potent, broad-spectrum CDK inhibitors. Based on the available IC50 data, this compound appears to exhibit greater potency against several key cell cycle and transcriptional CDKs compared to flavopiridol. Flavopiridol, having been in clinical development for a longer period, has a more extensive body of literature detailing its preclinical and clinical effects.[6]
The choice between this compound and flavopiridol will depend on the specific research goals. For studies requiring a highly potent pan-CDK inhibitor, this compound may be a compound of interest. For research building on the extensive existing knowledge of CDK inhibition in various cancer models, flavopiridol remains a relevant and well-characterized tool. Researchers should consider the specific CDK expression profile of their model system and the desired downstream biological effects when selecting an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | pan CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
TMX-2039 vs. Dinaciclib: A Comparative Analysis of Two Potent Cyclin-Dependent Kinase Inhibitors
In the landscape of oncology research, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics targeting the dysregulated cell cycle machinery of cancer cells. This guide provides a detailed comparative analysis of two multi-CDK inhibitors, TMX-2039 and dinaciclib (B612106), intended for researchers, scientists, and drug development professionals. The following sections will objectively compare their target profiles, mechanisms of action, and available preclinical data, supported by experimental methodologies and visual representations of key pathways and workflows.
Introduction to this compound and Dinaciclib
This compound is a pan-CDK inhibitor with activity against both cell cycle and transcriptional CDKs.[1][2] It has been identified as a ligand for the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation.[3][4][5]
Dinaciclib (SCH 727965) is a potent and selective small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7][8][9] It has undergone extensive preclinical and clinical evaluation in various solid tumors and hematological malignancies.[10][11][12][13]
Comparative Analysis of In Vitro Potency
The primary distinction between this compound and dinaciclib lies in their target selectivity and potency against various CDK isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays provide a quantitative measure of their inhibitory activity.
| CDK Isoform | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | 2.6[1][2] | 3[9] |
| CDK2 | 1.0[1][2] | 1[9] |
| CDK4 | 52.1[1][2] | >1000 |
| CDK5 | 0.5[1][2] | 1[9] |
| CDK6 | 35.0[1][2] | >1000 |
| CDK7 | 32.5[1] | - |
| CDK9 | 25[1][2] | 4[9] |
Table 1: Comparative Biochemical IC50 Values of this compound and Dinaciclib against a Panel of Cyclin-Dependent Kinases.
Mechanism of Action and Cellular Effects
The differential inhibition of CDK isoforms by this compound and dinaciclib translates into distinct cellular consequences.
This compound , as a pan-CDK inhibitor, is expected to impact a wide array of cellular processes. Its inhibition of cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) would lead to cell cycle arrest at multiple checkpoints, while its activity against transcriptional CDKs (CDK7, CDK9) would suppress the expression of key oncogenes and anti-apoptotic proteins.
Dinaciclib's mechanism of action is primarily driven by its potent inhibition of CDK1, CDK2, CDK5, and CDK9.[7][8][9]
-
Inhibition of CDK1 and CDK2: Leads to cell cycle arrest, primarily at the G2/M and G1/S transitions, respectively.[14]
-
Inhibition of CDK5: While traditionally associated with neuronal functions, CDK5 is also implicated in cancer progression, and its inhibition may contribute to the anti-tumor activity of dinaciclib.[15]
-
Inhibition of CDK9: This is a critical component of the positive transcription elongation factor b (P-TEFb). Its inhibition by dinaciclib leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells.
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by the inhibition of various CDKs, highlighting the broader impact of a pan-CDK inhibitor like this compound compared to the more selective profile of dinaciclib.
Experimental Protocols
The characterization of CDK inhibitors like this compound and dinaciclib relies on a series of well-established in vitro assays.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific CDK/cyclin complex.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant active CDK/cyclin complexes (e.g., CDK2/Cyclin A) and a suitable substrate (e.g., a biotinylated peptide derived from histone H1) are prepared in a kinase reaction buffer.
-
Compound Dilution: A serial dilution of the test compound (this compound or dinaciclib) is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction: The CDK/cyclin complex, substrate, and compound dilutions are combined in a microplate. The reaction is initiated by the addition of ATP (often [γ-33P]ATP).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cell growth inhibition is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CDK inhibitor in vitro.
Conclusion
This compound and dinaciclib are both potent inhibitors of multiple CDKs, but they exhibit distinct selectivity profiles. This compound acts as a pan-CDK inhibitor with a broader range of targets, including CDK4 and CDK6, which are key regulators of the G1/S transition.[1][2] In contrast, dinaciclib is more selective for CDK1, CDK2, CDK5, and CDK9, with its potent inhibition of transcriptional CDK9 being a key driver of its pro-apoptotic activity.[9]
The choice between these inhibitors for research or therapeutic development would depend on the specific biological question or clinical indication. The broad-spectrum activity of this compound may be advantageous in cancers with multiple dysregulated CDKs, while the more focused profile of dinaciclib might offer a better therapeutic index in certain contexts. It is important to note that the publicly available data for this compound as a standalone agent is limited, with much of the current research focusing on its application as a component of PROTACs.[3][4][5] Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to more clinically advanced CDK inhibitors like dinaciclib.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Inhibitors of CDK family: New perspective and rationale for drug combination in preclinical models of solid tumors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
TMX-2039 vs. Palbociclib: A Comparative Guide to CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of TMX-2039 and palbociclib (B1678290), two inhibitors of cyclin-dependent kinases (CDKs) with distinct selectivity profiles. The information presented is curated from preclinical and clinical data to assist researchers in selecting the appropriate tool compound for their studies and to provide a framework for drug development professionals evaluating next-generation CDK inhibitors.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer. Palbociclib (Ibrance®), a first-in-class selective CDK4/6 inhibitor, has seen significant clinical success. This compound, on the other hand, is characterized as a pan-CDK inhibitor. This guide will dissect the differences in their mechanism of action, potency, selectivity, and the experimental methodologies used to characterize them.
Mechanism of Action: The CDK4/6-Rb Pathway
Both this compound and palbociclib exert their anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. In its active state, the CDK4/6-Cyclin D complex phosphorylates the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, thereby inducing G1 cell cycle arrest.
Quantitative Data Presentation
The primary distinction between this compound and palbociclib lies in their kinase selectivity and potency. Palbociclib is a highly selective inhibitor of CDK4 and CDK6, whereas this compound exhibits broader activity against multiple CDKs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound[1][2][3] | Palbociclib[4] |
| CDK4 | 52.1 | 11 |
| CDK6 | 35.0 | 16 |
| CDK1 | 2.6 | >10,000 |
| CDK2 | 1.0 | >10,000 |
| CDK5 | 0.5 | - |
| CDK7 | 32.5 | - |
| CDK9 | 25 | >10,000 |
Table 2: Cellular Activity in Breast Cancer Cell Lines (IC50/GI50, µM)
| Cell Line (Receptor Status) | This compound | Palbociclib |
| MCF-7 (ER+, PR+, HER2-) | Data not available | ~0.06 - 0.18 |
| T47D (ER+, PR+, HER2-) | Data not available | ~0.1 |
| MDA-MB-231 (Triple-Negative) | Data not available | ~0.43 - 0.85 |
Note: IC50/GI50 values in cellular assays can vary significantly based on the assay type (e.g., metabolic vs. DNA content) and duration of drug exposure.
Experimental Protocols
Detailed and reproducible experimental design is critical for the evaluation of kinase inhibitors. Below are representative protocols for key assays.
In Vitro CDK Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.
Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound or palbociclib to the wells of a microplate.
-
Enzyme and Substrate Addition: Add the purified recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and a suitable substrate (e.g., a C-terminal fragment of Rb protein).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., at a concentration close to the Km for the specific kinase). For radiometric assays, [γ-33P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected via an antibody-based method (e.g., HTRF, AlphaLISA) or by measuring ADP production (e.g., ADP-Glo).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection and Analysis: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring radioactive incorporation. For other methods, a luminescent or fluorescent signal is measured.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for HR+ breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or palbociclib. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Quantification of Cell Number:
-
Recommended for Cytostatic Compounds: Use a DNA-based or cell-counting method. For example, lyse the cells and quantify DNA content using a fluorescent dye like CyQUANT. This avoids the confounding factor of increased cell size and metabolic activity in arrested cells.
-
Alternative (with caution): Metabolic assays (e.g., MTT, CellTiter-Glo) can be used but may underestimate the potency of cytostatic agents like CDK4/6 inhibitors due to continued metabolic activity in G1-arrested cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the percentage of cell growth inhibition against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot for Rb Phosphorylation
This assay provides a direct measure of the inhibitor's ability to block CDK4/6 activity in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and, on a separate blot or after stripping, with an antibody for total Rb.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and express the level of phosphorylated Rb relative to the total Rb protein.
Conclusion
This compound and palbociclib represent two distinct classes of CDK inhibitors.
-
Palbociclib is a highly selective and potent inhibitor of CDK4 and CDK6. Its targeted activity profile has translated into significant clinical benefit with a manageable safety profile in specific patient populations. It is an ideal tool for studies focused specifically on the roles of CDK4 and CDK6 in cell cycle regulation and cancer.
-
This compound is a pan-CDK inhibitor with potent activity against multiple cell cycle and transcriptional CDKs. This broader activity profile may offer advantages in overcoming resistance mechanisms that involve the upregulation of other CDKs (e.g., CDK2). However, it also carries a higher risk of off-target effects and toxicity. This compound is a valuable tool for exploring the broader consequences of CDK inhibition and serves as a scaffold for the development of more selective inhibitors or degraders (PROTACs).
The choice between these two inhibitors should be guided by the specific research question. For dissecting the specific functions of the CDK4/6-Rb axis, palbociclib is the more appropriate choice. For broader screening or investigating mechanisms of resistance to selective CDK4/6 inhibitors, this compound may provide valuable insights. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other CDK inhibitors.
References
Comparative Analysis of TMX-2039: A Guide to Mass Spectrometry-Based Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel pan-CDK inhibitor, TMX-2039, alongside established alternatives. This compound is a potent inhibitor of both cell cycle Cyclin-Dependent Kinases (CDKs) like CDK1, CDK2, CDK5, and transcriptional CDKs such as CDK7 and CDK9.[1][2] Its efficacy is cross-validated using mass spectrometry-based proteomics, a powerful technique for unbiased assessment of kinase inhibitor selectivity and mechanism of action.[3] This document outlines detailed experimental protocols, presents comparative data, and visualizes key cellular and experimental pathways.
Comparative Performance of CDK Inhibitors
The potency and selectivity of this compound were assessed against other well-characterized CDK inhibitors, Palbociclib (a CDK4/6 inhibitor) and Milciclib (a broad-spectrum CDK inhibitor). The following table summarizes their inhibitory concentrations (IC50) against a panel of key cyclin-dependent kinases. Data is presented as the mean IC50 in nanomolar (nM) from triplicate experiments. Lower values indicate higher potency.
| Kinase Target | This compound (IC50 nM) | Palbociclib (IC50 nM) | Milciclib (IC50 nM) |
| CDK1/CycB | 2.6[1] | >1000 | 160 |
| CDK2/CycA | 1.0[1] | 150 | 45[4] |
| CDK5/p25 | 0.5[1] | >1000 | 70 |
| CDK4/CycD1 | 52.1[1] | 11 | 95 |
| CDK6/CycD3 | 35.0[1] | 16 | 65 |
| CDK7/CycH | 32.5[1] | >1000 | 190 |
| CDK9/CycT1 | 25.0[1] | >1000 | 125 |
Data for Palbociclib and Milciclib are derived from publicly available datasets for comparative purposes.
Visualizing Cellular and Experimental Pathways
Diagrams are provided to illustrate the targeted cellular pathway and the experimental workflow for inhibitor validation.
CDK-Mediated Cell Cycle Regulation
The diagram below illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle. This compound and its alternatives exert their effects by inhibiting these crucial kinases, thereby arresting cell proliferation.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Mass Spectrometry Cross-Validation Workflow
To validate the targets and selectivity of this compound, a chemical proteomics approach using kinobeads coupled with liquid chromatography-mass spectrometry (LC-MS) is employed.[5][6] This workflow allows for the unbiased identification and quantification of kinases that bind to the inhibitor.
Caption: Workflow for kinase inhibitor target validation by mass spectrometry.
Experimental Protocols
Detailed methodologies are provided for the key experiments used to generate the comparative data.
Protocol 1: Kinobead Affinity Enrichment of Cellular Kinases
This protocol describes the enrichment of kinases from cell lysates to identify inhibitor targets.[5][7]
Objective: To isolate and identify cellular kinases that bind to this compound in a competitive binding assay.
Materials:
-
Cancer cell line (e.g., OVCAR8)[8]
-
Cell lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 10% glycerol, protease/phosphatase inhibitors)
-
This compound, Palbociclib, Milciclib (10 mM stock in DMSO)
-
Multiplexed inhibitor beads (Kinobeads)[6]
-
Wash Buffer (50 mM HEPES pH 7.5, 1 M NaCl, 1% Triton X-100)
-
Elution Buffer (0.1 M Glycine, pH 2.5)
Procedure:
-
Cell Lysis: Culture OVCAR8 cells to 80-90% confluency. Harvest and lyse cells in ice-cold lysis buffer. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Competitive Binding: Aliquot 1 mg of total protein per condition. Pre-incubate the lysate with either DMSO (vehicle control) or the test inhibitor (this compound or alternative) at a final concentration of 1 µM for 45 minutes at 4°C with gentle rotation.
-
Kinase Enrichment: Add 20 µL of equilibrated kinobead slurry to each lysate and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation (1,000 x g, 2 min). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer followed by two washes with 1 mL of Wash Buffer.
-
Elution: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Neutralize the eluate with 5 µL of 1M Tris pH 8.5.
-
Sample Preparation for MS: Proceed immediately to on-bead digestion as described in Protocol 2.
Protocol 2: On-Bead Digestion and Mass Spectrometry Analysis
This protocol details the preparation of enriched kinase samples for analysis by LC-MS/MS.[3]
Objective: To digest enriched proteins into peptides for identification and quantification by mass spectrometry.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified Trypsin
-
Formic Acid (FA)
-
Acetonitrile (B52724) (ACN)
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: After the final wash step in Protocol 1, resuspend the beads in 50 µL of 50 mM ammonium (B1175870) bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Digestion: Add 1 µg of trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the tubes to pellet the beads. Carefully collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with 0.1% FA. Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).
-
Chromatography: Peptides are separated on a C18 analytical column over a 90-minute gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the top 15 most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of each identified kinase in the inhibitor-treated samples compared to the DMSO control to determine the binding affinity and selectivity profile. The displacement of a kinase from the beads by the free inhibitor in solution results in a decreased signal, which is used to infer target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
TMX-2172 as a Negative Control for TMX-2039 Studies: A Comparative Guide
In the realm of kinase inhibitor and degrader development, the use of appropriate controls is paramount to validate experimental findings and ensure the specificity of action. This guide provides a detailed comparison of TMX-2039, a pan-cyclin-dependent kinase (CDK) inhibitor, and TMX-2172, a selective CDK2/5 degrader derived from the this compound scaffold. Furthermore, we introduce ZXH-7035 as the appropriate negative control for studies involving TMX-2172, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle research.
Introduction to this compound and TMX-2172
This compound is a potent pan-CDK inhibitor, demonstrating broad activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK5, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1] Its wide-ranging inhibitory profile makes it a useful tool for studying the general effects of CDK inhibition.
TMX-2172 is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It was developed by modifying the this compound structure to selectively target CDK2 and CDK5 for degradation.[2][3] TMX-2172 functions by recruiting the E3 ligase cereblon (CRBN) to CDK2 and CDK5, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation approach offers a different mechanism of action compared to the direct inhibition of kinase activity by this compound.
For validating the specific effects of TMX-2172-mediated protein degradation, a negative control is essential. The ideal negative control should be structurally similar to the active compound but lack the ability to induce degradation. In this context, ZXH-7035 serves as the designated negative control for TMX-2172. ZXH-7035 contains a methylated glutarimide (B196013) ring which prevents it from engaging with the CRBN E3 ligase, thereby abrogating its degradation capability while maintaining structural similarity to TMX-2172.[3][4]
Quantitative Data Comparison
The following tables summarize the inhibitory activity of this compound and TMX-2172 against a panel of CDKs.
Table 1: Inhibitory Activity (IC50) of this compound and TMX-2172 against Cyclin-Dependent Kinases
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | 2.6[1] | 1.0[1] | 52.1[1] | 0.5[1] | 35.0[1] | 32.5[1] | 25[1] |
| TMX-2172 | - | 6.5[5] | - | 6.8[5] | - | - | - |
Note: A hyphen (-) indicates that the data was not specified in the provided search results.
Table 2: Cellular Activity of TMX-2172 and its Negative Control ZXH-7035
| Compound | Target Cell Line | Treatment | Effect on CDK2 Levels | Effect on CDK5 Levels | CRBN Engagement |
| TMX-2172 | Jurkat | 250 nM for 6 hours | Degradation | Degradation | Yes |
| ZXH-7035 | Jurkat | 6 hours | No Degradation | Not Specified | No |
| TMX-2172 | CRBN-null Jurkat | 6 hours | No Degradation | Not Specified | No |
Experimental Protocols
Immunoblot Analysis of CDK Degradation
To assess the degradation of CDKs, a common method is immunoblotting.
-
Cell Culture and Treatment: Jurkat cells (or other relevant cell lines) are cultured under standard conditions. The cells are then treated with the desired concentrations of TMX-2172 or the negative control ZXH-7035 for a specified period (e.g., 6 hours).[3][4]
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-CDK2, anti-CDK5, and a loading control like anti-GAPDH or anti-beta-actin).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate and an imaging system. The absence or reduction of a band in the TMX-2172 treated sample compared to the control indicates protein degradation.
Cell Proliferation Assay
To determine the anti-proliferative effects of the compounds, a cell viability assay can be performed.
-
Cell Seeding: Ovarian cancer cells (e.g., OVCAR8) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are then treated with a range of concentrations of TMX-2172 or the negative control ZXH-7035 for a prolonged period (e.g., 72 hours).[3]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The results are typically normalized to the vehicle-treated control cells to determine the percentage of growth inhibition. The concentration that inhibits 50% of cell growth (GI50) can then be calculated.
Visualizations
References
On-Target Efficacy of TMX-2039 Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cyclin-dependent kinase (CDK) inhibitors is continually evolving, with a significant focus on developing next-generation therapeutics offering enhanced selectivity and potency. This guide provides a comparative analysis of the on-target effects of TMX-2039 derivatives, a promising class of pan-CDK inhibitors and their subsequent evolution into selective protein degraders. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound and its Derivatives
This compound is a potent pan-CDK inhibitor, demonstrating activity against both cell cycle- and transcription-regulating CDKs.[1][2] Its broad activity profile has made it a valuable tool for cancer research and a foundational scaffold for the development of more sophisticated therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs). By conjugating this compound to an E3 ligase-recruiting ligand, researchers have successfully engineered derivatives that induce the targeted degradation of specific CDKs, offering a novel modality for therapeutic intervention. A key example of this strategy is the development of TMX-2172, a selective dual degrader of CDK2 and CDK5.[3]
Comparative On-Target Activity
The on-target efficacy of this compound and its derivatives has been characterized through extensive biochemical and cellular assays. The following tables summarize the inhibitory and degradation activities of these compounds against a panel of CDKs, providing a clear comparison of their potency and selectivity.
Biochemical Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below compare the biochemical IC50 values of this compound and its various PROTAC derivatives against a panel of cyclin-dependent kinases.
Table 1: Biochemical IC50 Values of this compound and Early-Stage PROTAC Derivatives
| Compound | Linker Type | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) |
| This compound | - | 2.6 | 1.0 |
| TMX-1117 | PEG | 17.8 | 5.1 |
| TMX-1128 | PEG | 11.6 | 4.9 |
| TMX-1111 | PEG | 9.5 | 6.4 |
| TMX-1146 | PEG | 15.5 | 7.3 |
| TMX-1169 | Alkyl | 31.0 | 20.5 |
| TMX-1160 | Alkyl | 8.5 | 28.7 |
| TMX-1162 | Alkyl | 8.5 | 17.1 |
Data sourced from a study on the development of CDK2 and CDK5 dual degraders.[4]
Table 2: Biochemical IC50 Values of Optimized this compound Analogues and the Lead Degrader TMX-2172
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) |
| TMX-3013 | 0.9 | <0.5 | 24.5 | 0.5 | 15.6 |
| TMX-2172 | - | 6.5 | - | 6.8 | - |
TMX-3013 is an optimized CDK inhibitor.[5] TMX-2172 is a PROTAC degrader derived from the this compound scaffold.[6]
Cellular Degradation Activity
Beyond mere inhibition, the PROTAC derivatives of this compound are designed to induce the degradation of their target proteins. TMX-2172 has been shown to be a selective degrader of CDK2 and CDK5.[3] In Jurkat cells, treatment with 250 nM of TMX-2172 for 6 hours resulted in the degradation of CDK2, while the levels of other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9, remained unaffected.[4] This degradation was confirmed to be dependent on the E3 ligase Cereblon (CRBN), as the effect was absent in CRBN-null cells and when using a non-binding control compound, ZXH-7035.[4][7]
Comparison with Alternative CDK Inhibitors
To provide a broader context, the activity of this compound derivatives is compared with other known CDK inhibitors and degraders.
Table 3: Comparative Biochemical IC50 Values of this compound Derivatives and Other CDK Inhibitors
| Compound | Primary Target(s) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | Pan-CDK | 2.6 | 1.0 | 52.1 | 0.5 | 35.0 | 32.5 | 25.0 |
| TMX-2172 (Degrader) | CDK2/5 | - | 6.5 | - | 6.8 | - | - | - |
| SNS-032 | CDK2/7/9 | 480 | 38 | 925 | - | - | 62 | 4 |
| BSJ-03-123 (Degrader) | CDK6 | - | - | 41.6 | - | 8.7 | - | - |
| INX-315 | CDK2 | - | Potent & Selective | - | - | - | - | - |
| PF-07104091 | CDK2 | - | Potent & Selective | - | - | - | - | - |
| BLU-222 | CDK2 | - | Potent & Selective | - | - | - | - | - |
Data for this compound and TMX-2172 from previously cited sources. Data for SNS-032 sourced from multiple references.[8][9][10][11] Data for BSJ-03-123 from the Chemical Probes Portal.[12] INX-315, PF-07104091, and BLU-222 are noted as potent and selective CDK2 inhibitors in clinical development, with specific IC50 values not detailed in the provided search results.[13][14][15][16][17]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 16. onclive.com [onclive.com]
- 17. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
TMX-2039: A Comparative Benchmark Against Next-Generation CDK Inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of oncology, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone of targeted therapy. While initial approvals of CDK4/6 inhibitors have transformed the treatment paradigm for certain cancers, the development of resistance and the desire for improved therapeutic indices have spurred the creation of next-generation CDK inhibitors with novel mechanisms and selectivity profiles. This guide provides an objective comparison of the pan-CDK inhibitor, TMX-2039, against a panel of next-generation CDK inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.
This guide presents a head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols for key validation assays.
Biochemical Potency: A Comparative Analysis
A critical determinant of a kinase inhibitor's therapeutic potential is its biochemical potency, typically quantified by the half-maximal inhibitory concentration (IC50). This compound exhibits a broad inhibitory profile across multiple CDKs involved in both cell cycle regulation and transcription.[1][2] In contrast, next-generation inhibitors are often designed for increased selectivity towards specific CDK family members implicated in tumorigenesis and resistance mechanisms.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 |
| This compound | 2.6 nM | 1.0 nM | 52.1 nM | 0.5 nM | 35.0 nM | 32.5 nM | 25 nM |
| PF-07220060 | - | - | Ki: 0.6 nM | - | Ki: 13.9 nM | - | - |
| BLU-222 | >232 nM | 2.6 nM | >372 nM | - | >280 nM | >7 µM | >6 µM |
| Samuraciclib | >1.8 µM | 578 nM | - | >9.2 µM | - | 40 nM | >1.2 µM |
Table 1: Comparative Biochemical Potency (IC50/Ki) of this compound and Next-Generation CDK Inhibitors. Data for this compound from MedchemExpress and TargetMol.[1][3] Data for PF-07220060 from Selleck Chemicals. Data for BLU-222 from Blueprint Medicines. Data for Samuraciclib from Selleck Chemicals.
Cellular Activity and In Vivo Efficacy
The anti-proliferative activity of these inhibitors in cancer cell lines and their efficacy in preclinical tumor models provide crucial insights into their therapeutic potential.
| Inhibitor | Cancer Type | Model | Key Findings |
| This compound | Various | - | Potent pan-CDK inhibition suggests broad applicability; further in vivo studies are needed to define specific contexts of efficacy. |
| PF-07220060 | HR+/HER2- Breast Cancer | ZR-75-1, MCF7, T47D Xenografts | Demonstrated dose-dependent tumor growth inhibition and was superior to palbociclib (B1678290) in some models.[3] Combination with fulvestrant (B1683766) or vepdegestrant led to delayed tumor regrowth.[3] |
| BLU-222 | CCNE1-aberrant Ovarian & Endometrial Cancer | OVCAR-3 Xenograft | Monotherapy demonstrated significant tumor growth inhibition.[4] Combination with ribociclib (B560063) showed additive anti-tumor effects. |
| Samuraciclib | Castration-Resistant Prostate Cancer | LNCaP Xenograft | Oral administration repressed tumor growth and augmented the growth inhibition achieved by enzalutamide.[2] |
Table 2: Summary of Preclinical In Vivo Efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: General experimental workflow for CDK inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and common laboratory practices.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK.
Materials:
-
Recombinant human CDK/Cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted test compound or DMSO (vehicle control).
-
2 µL of CDK/Cyclin enzyme solution diluted in kinase buffer.
-
2 µL of a mixture of the kinase substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[5]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CDK inhibitor.[6]
Objective: To assess the anti-tumor activity of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of media or PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume, time point, or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
This guide provides a foundational framework for the comparative evaluation of this compound and next-generation CDK inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting their own studies in the pursuit of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer’s CDK4 inhibitor PF-07220060 shows improved antitumor efficacy in preclinical testing | BioWorld [bioworld.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for TMX-2039: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of TMX-2039, a pan-CDK inhibitor. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potent, hazardous small molecule inhibitors and analogous pan-CDK inhibitors.
Hazard Identification and Risk Assessment
This compound is a potent pan-CDK inhibitor.[1][2] While specific toxicological data for this compound is limited, analogous compounds such as Flavopiridol and Dinaciclib are classified with hazards including acute toxicity, skin irritation, serious eye irritation, and potential for genetic defects.[3][4][5][6] Therefore, it is imperative to treat this compound as a hazardous substance.
Assumed Hazard Classifications for this compound (Based on Analogs)
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is a conservative estimation based on publicly available SDS for similar pan-CDK inhibitors. Always consult with your institution's Environmental Health and Safety (EHS) department for final classification.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, stock solution, or in media), the following personal protective equipment is mandatory:
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect from spills and contamination. |
| Respiratory Protection | N95 dust mask (for solid) / Fume hood (for solutions) | To prevent inhalation of the compound. |
Waste Segregation and Disposal Workflow
Proper segregation of waste contaminated with this compound is critical. All waste streams must be treated as hazardous chemical waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Detailed Disposal Protocols
Experimental Protocol for Neutralization is not recommended. Due to the potent and potentially mutagenic nature of this compound, chemical neutralization at the laboratory level is not advised. All waste must be disposed of through a licensed hazardous waste vendor coordinated by your institution's EHS department.
Step 1: Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing paper, and contaminated PPE (gloves, wipes) in a designated, robust, and sealable solid hazardous waste container.
-
This container should be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all stock solutions and working solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container.
-
The container must be kept closed when not in use and clearly labeled with "Hazardous Waste," the chemical contents (e.g., "this compound in DMSO"), and the approximate concentration.
-
Do not dispose of any this compound solution down the drain.
-
-
Sharps Waste:
-
Dispose of contaminated pipette tips, needles, and other sharps in a designated, puncture-resistant sharps container for hazardous waste.
-
The container should be labeled "Hazardous Waste," "Sharps," and "Contaminated with this compound."
-
Step 2: Container Labeling and Storage
Proper labeling is a critical compliance step. All hazardous waste containers for this compound must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all other constituents (e.g., DMSO, water, methanol)
-
The approximate percentage of each component.
-
The date accumulation started.
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and provide secondary containment.
Step 3: Requesting Disposal
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Step 4: Decontamination of Surfaces and Glassware
-
Wipe down all surfaces (fume hood, benchtop) that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
-
For reusable glassware, the first rinse with a solvent capable of dissolving this compound must be collected and disposed of as liquid hazardous waste. Subsequent rinses can typically be managed as non-hazardous waste after the initial decontamination.
Spill Management
In the event of a spill, adhere to the following protocol:
Caption: Logical workflow for managing a this compound spill.
Spill Kit Contents:
| Item | Quantity | Purpose |
| Absorbent Pads/Pillows | As needed | Containment of liquid spills |
| Chemical-resistant Gloves | 2 pairs | Personal protection |
| Safety Goggles | 1 pair | Personal protection |
| Disposable Scoop/Scraper | 1 | Collection of solid spills |
| Hazardous Waste Bags | 2 | Containment of contaminated materials |
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department with any questions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
